Dihydro K22
Description
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Properties
Molecular Formula |
C27H27BrN2O3 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
N-[1-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C27H27BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,24,33H,15-19H2,(H,29,31) |
InChI Key |
HETBRWGTYNKOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Dihydro K22: An In-Depth Technical Guide on the Core Mechanism of Action
Disclaimer: This document provides a detailed overview of the mechanism of action of the antiviral compound K22. While "Dihydro K22" is known to be a derivative of K22, specific research on its mechanism of action, quantitative data, and experimental protocols is not publicly available at the time of this writing. The information presented herein is based on the published research for the parent compound, K22, and it is presumed that this compound may share a similar mechanism of action. This assumption should be validated by specific experimental evidence.
Executive Summary
K22 is a potent, broad-spectrum antiviral compound that has demonstrated significant inhibitory activity against a wide range of RNA viruses, particularly members of the Nidovirales order, which includes coronaviruses.[1][2] Its mechanism of action is centered on the disruption of viral replication at an early, post-entry stage by targeting the formation of the viral replication organelle.[1][3] Specifically, K22 impairs the biogenesis of double-membrane vesicles (DMVs), which are essential for viral RNA synthesis.[1][3] This inhibition of a fundamental and conserved step in the viral life cycle likely accounts for its broad antiviral activity.[1][2]
Core Mechanism of Action
The primary mechanism of action of K22 is the inhibition of viral RNA synthesis through the disruption of the formation of the viral replication complex.[1][3] This process can be broken down into the following key stages:
-
Post-Entry Inhibition: Time-of-addition experiments have consistently shown that K22 is most effective when added after the virus has entered the host cell, indicating that it does not block viral entry but rather a subsequent step in the replication cycle.[1][3]
-
Targeting Replication Organelle Formation: Positive-strand RNA viruses, including coronaviruses, remodel host cell membranes to create specialized structures called replication organelles. These organelles, which include double-membrane vesicles (DMVs), provide a protected environment for viral RNA replication.[4][5] Electron microscopy studies have revealed that K22 treatment leads to a significant reduction in the formation of these DMVs.[1][3]
-
Impairment of Viral RNA Synthesis: By preventing the formation of functional replication organelles, K22 effectively halts viral RNA synthesis. This is evidenced by a marked reduction in the levels of double-stranded RNA (dsRNA), an intermediate product of viral replication, in K22-treated cells.[1][2]
-
Putative Target - nsp6: While the direct cellular or viral target of K22 has not been definitively identified, resistance to K22 has been mapped to mutations in the viral non-structural protein 6 (nsp6).[3] nsp6 is a transmembrane protein that plays a crucial role in the formation of DMVs, further supporting the proposed mechanism of action.
Signaling Pathway and Molecular Interactions
The following diagram illustrates the proposed signaling pathway for K22's antiviral activity, highlighting its interference with the viral replication cycle.
Caption: Proposed mechanism of action of K22 in inhibiting viral replication.
Quantitative Data Summary
The following tables summarize the reported antiviral activity of K22 against various viruses. It is important to note that these values can vary depending on the cell line, viral strain, and experimental conditions used.
Table 1: Antiviral Activity of K22 against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| HCoV-229E | MRC-5 | ~1 | >50 | Lundin et al., 2014 |
| MERS-CoV | Vero B4 | ~1 | >50 | Lundin et al., 2014 |
| SARS-CoV | Vero E6 | ~1 | >50 | Lundin et al., 2014 |
Table 2: Antiviral Activity of K22 against other Nidoviruses
| Virus | Cell Line | Effective Concentration (µM) | Reference |
| PRRSV | MARC-145 | 25-50 | Rappe et al., 2018[1][2] |
| EAV | BHK-21 | 25-50 | Rappe et al., 2018[1][2] |
| EToV | E-Derm | 25-50 | Rappe et al., 2018[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of K22.
Time-of-Addition Assay
This experiment is crucial for determining the stage of the viral life cycle that is inhibited by the compound.
Caption: Workflow for a time-of-addition experiment.
Protocol Details:
-
Cell Seeding: Plate a suitable host cell line (e.g., MRC-5 for HCoV-229E) in 24- or 48-well plates and grow to confluency.
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Addition: Add K22 at a predetermined concentration at various time points before, during, and after infection.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantification: Collect the cell culture supernatant and/or cell lysates and determine the viral titer using methods such as plaque assays or TCID50 assays. Alternatively, viral RNA can be quantified using RT-qPCR.
-
Analysis: Compare the viral yield in treated wells to that in untreated (DMSO control) wells to determine the percentage of inhibition at each time point.
dsRNA Immunofluorescence Assay
This assay is used to visualize the effect of the compound on viral RNA replication intermediates.
Caption: Workflow for dsRNA immunofluorescence staining.
Protocol Details:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment and Infection: Treat the cells with K22 or a vehicle control (DMSO) before or after infecting with the virus.
-
Fixation and Permeabilization: At a specific time post-infection, fix the cells with a chemical fixative like paraformaldehyde, followed by permeabilization to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific for dsRNA, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the dsRNA signal using a fluorescence microscope. The intensity and distribution of the dsRNA signal in treated versus untreated cells are then compared.
Conclusion
The available scientific literature strongly indicates that K22 is a promising antiviral compound with a novel mechanism of action that targets a conserved step in the replication of a broad range of RNA viruses. Its ability to inhibit the formation of the viral replication organelle makes it an attractive candidate for further development as a broad-spectrum antiviral agent. While it is plausible that this compound functions through a similar mechanism, dedicated studies are required to confirm its specific mode of action, antiviral efficacy, and molecular targets. Researchers and drug development professionals are encouraged to conduct comparative studies between K22 and this compound to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]
- 5. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dihydro K22
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro K22 is a derivative of the potent antiviral compound K22, which has demonstrated broad-spectrum activity against a range of viruses, including coronaviruses. The mechanism of action of K22 involves the inhibition of viral replication through the disruption of host cell membrane remodeling, a critical step for the formation of viral replication organelles. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, including a plausible synthetic route, detailed experimental protocols, and a summary of its physicochemical characteristics. Furthermore, this guide illustrates the proposed mechanism of action through a detailed signaling pathway diagram, offering valuable insights for researchers in virology and medicinal chemistry.
Chemical Properties of this compound
This compound, a derivative of the antiviral agent K22, possesses a complex molecular structure amenable to synthetic modification.[1] While specific experimental data for this compound is limited, the properties of its parent compound, K22, provide a foundational understanding.
Table 1: Physicochemical Properties of this compound and K22
| Property | This compound | K22 |
| CAS Number | 2926907-58-4 | 2141978-86-9 |
| Molecular Formula | C27H27BrN2O3 | C27H25BrN2O3 |
| Molecular Weight | 507.42 g/mol | 505.4 g/mol |
| Appearance | Solid | - |
| SMILES | O=C(C1=CC=CC=C1)NC(CC2=CC=CC=C2)C(N3CCC(C4=CC=C(C=C4)Br)(CC3)O)=O | O=C(C1=CC=CC=C1)N/C(C(N2CCC(C3=CC=C(C=C3)Br)(CC2)O)=O)=C\C4=CC=CC=C4 |
| Solubility | - | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml |
| UV max | - | 221, 282 nm |
Note: Data for K22 is provided for reference where specific data for this compound is unavailable.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be logically divided into the formation of the piperidine and the N-acylated amino acid moieties, followed by a final amide bond formation.
Experimental Protocols
Step 1: Synthesis of 4-(4-bromophenyl)-4-hydroxypiperidine
This intermediate can be synthesized via a Grignard reaction between 4-bromophenylmagnesium bromide and 4-piperidone.
-
Materials: 4-piperidone, 4-bromobromobenzene, magnesium turnings, anhydrous diethyl ether, hydrochloric acid.
-
Procedure:
-
Prepare the Grignard reagent by reacting 4-bromobromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard solution in an ice bath and add a solution of 4-piperidone in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of N-Benzoyl-L-phenylalanine
This intermediate is prepared by the acylation of L-phenylalanine with benzoyl chloride.
-
Materials: L-phenylalanine, benzoyl chloride, sodium hydroxide, diethyl ether.
-
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add benzoyl chloride dropwise with vigorous stirring.
-
Continue stirring for 1 hour at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Step 3: Coupling of Intermediates to form this compound
The final step involves the formation of an amide bond between 4-(4-bromophenyl)-4-hydroxypiperidine and N-Benzoyl-L-phenylalanine using a suitable coupling agent.
-
Materials: 4-(4-bromophenyl)-4-hydroxypiperidine, N-Benzoyl-L-phenylalanine, a coupling agent (e.g., HATU, HBTU, or DCC), a base (e.g., DIPEA or triethylamine), and a suitable solvent (e.g., DMF or DCM).
-
Procedure:
-
Dissolve N-Benzoyl-L-phenylalanine, the coupling agent, and the base in the chosen solvent.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 4-(4-bromophenyl)-4-hydroxypiperidine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid, a mild base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
-
Mechanism of Action
This compound is a derivative of K22, a compound known to inhibit a broad range of coronaviruses and other positive-strand RNA viruses.[2][3][4][5] The antiviral activity of K22 is attributed to its ability to interfere with the formation of viral replication organelles.[2] These viruses remodel host cell membranes, particularly the endoplasmic reticulum, to create double-membrane vesicles (DMVs) that serve as a scaffold for viral RNA synthesis.[1] K22 prevents the hijacking and remodeling of these host membranes, thereby inhibiting a critical step in the viral life cycle.[1][2] This mechanism suggests that this compound may target a highly conserved process among these viruses, making it a promising candidate for a broad-spectrum antiviral agent.
Conclusion
This compound represents a promising scaffold for the development of novel antiviral therapeutics. While further studies are required to fully elucidate its chemical properties and optimize its synthesis, the information presented in this guide provides a solid foundation for future research. The proposed synthetic route offers a viable strategy for obtaining this compound for biological evaluation. Understanding its mechanism of action, inherited from its parent compound K22, highlights a key vulnerability in the life cycle of many pathogenic viruses. This technical guide serves as a valuable resource for scientists working on the front lines of antiviral drug discovery and development.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor | Semantic Scholar [semanticscholar.org]
- 5. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of K22: A Potent Pan-Coronavirus and Flavivirus Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of the antiviral compound K22. While this document focuses on K22, it is intended to inform research on related compounds, including its dihydro-derivative, referred to as Dihydro K22. K22, chemically identified as (Z)-N-(3-(4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, has emerged as a promising broad-spectrum antiviral agent.[1] It exhibits potent inhibitory activity against a wide range of positive-strand RNA viruses, most notably members of the Coronaviridae and Flaviviridae families.[1][2]
The primary mechanism of action of K22 involves the disruption of viral RNA synthesis.[2][3] It achieves this by targeting the formation of double-membrane vesicles (DMVs), which are essential components of the viral replication machinery.[2][3] The viral non-structural protein 6 (nsp6) has been identified as the likely target of K22, a key protein involved in the biogenesis of these replication organelles.[1] This guide will delve into the quantitative data supporting the antiviral activity of K22, detail the experimental protocols used in its characterization, and provide visual representations of its mechanism of action and experimental workflows.
Quantitative Antiviral Activity and Cytotoxicity
The antiviral efficacy of K22 has been quantified against a diverse panel of viruses. The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) are key parameters in determining the therapeutic potential of an antiviral compound. A high selectivity index (SI), calculated as the ratio of CC50 to IC50, is indicative of a favorable safety profile.
| Virus Family | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.7 | >10 (inferred) | >14 |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Human Airway Epithelia | - | - | - | |
| Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) | Vero | - | - | - | |
| Feline Coronavirus (FCoV) | FCWF | - | - | - | |
| Murine Hepatitis Virus (MHV) | L-929 | - | - | - | |
| Avian Infectious Bronchitis Virus (IBV) | Vero | - | - | - | |
| Flaviviridae | Zika Virus (ZIKV) | Vero | 2.1 - 2.5 | >20 | >8 |
| West Nile Virus (WNV) | Vero | 2.8 - 8.4 | >20 | >2.4 | |
| Usutu Virus (USUV) | Vero | 5.9 - 10 | >20 | >2 | |
| Wesselsbron Virus (WESSV) | Vero | - | - | - | |
| Hepatitis C Virus (HCV) | Huh7-Lunet | 7.0 | 21.3 | 3.0 |
Note: Some IC50 and CC50 values were not explicitly provided in the reviewed literature and are indicated by "-". The selectivity index for HCoV-229E is inferred from the provided IC50 and a statement of low cytotoxicity.
Mechanism of Action: Inhibition of Viral Replication Organelle Formation
K22 exerts its antiviral effect by targeting a critical and conserved step in the replication cycle of many positive-strand RNA viruses: the formation of replication organelles. These specialized structures, often in the form of double-membrane vesicles (DMVs), provide a protected environment for viral RNA synthesis.
The proposed mechanism of action for K22 is as follows:
-
Viral Entry and Polyprotein Processing: Following entry into the host cell, the viral RNA is translated into a large polyprotein, which is then cleaved by viral proteases into individual non-structural proteins (nsps).
-
Membrane Remodeling: A complex of nsps, including nsp3, nsp4, and the target of K22, nsp6, induces the rearrangement of host cell membranes, typically derived from the endoplasmic reticulum, to form DMVs.[1]
-
K22 Intervention: K22 is believed to interact with nsp6, a transmembrane protein crucial for the initiation of DMV formation. This interaction disrupts the function of the nsp complex responsible for membrane curvature and vesicle formation.[1]
-
Inhibition of RNA Synthesis: By preventing the formation of functional DMVs, K22 denies the viral replication machinery its protected niche. This leads to a significant reduction in the synthesis of new viral RNA.[2][3]
The following diagram illustrates the proposed signaling pathway and the point of intervention by K22.
Caption: Proposed mechanism of action of K22, inhibiting viral replication by targeting the nsp3-nsp4-nsp6 complex and preventing the formation of double-membrane vesicles (DMVs).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity of K22. These protocols are generalized and may require optimization for specific viruses and cell lines.
Plaque Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Susceptible host cell line (e.g., MRC-5 for HCoV-229E, Vero for flaviviruses)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
K22 compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., cell culture medium with 1% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare a serial dilution of K22 in cell culture medium. A DMSO control (vehicle) should also be prepared.
-
Infection: When cells are confluent, remove the growth medium and wash the monolayer with PBS. Infect the cells with a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the different concentrations of K22 or the DMSO control to the respective wells.
-
Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cell monolayer with the overlay medium containing the corresponding concentration of K22 or DMSO.
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-37°C) until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells with 4% formaldehyde and then stain with crystal violet solution.
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the log of the K22 concentration and fitting the data to a dose-response curve.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.
Materials:
-
Confluent monolayer of host cells in a multi-well plate
-
Virus stock
-
K22 at a fixed concentration (e.g., 5-10 times the IC50)
-
Cell culture medium
Procedure:
-
Experimental Setup: The experiment is divided into different treatment windows:
-
Pre-treatment: Cells are treated with K22 for a defined period (e.g., 2 hours) before infection. The compound is then removed before adding the virus.
-
Co-treatment: K22 is added to the cells simultaneously with the virus.
-
Post-treatment: K22 is added at various time points after viral infection (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Compound Addition and Removal: Add and remove K22 according to the experimental setup for each treatment window.
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).
-
Quantification of Viral Yield: Harvest the supernatant and/or cell lysate and quantify the viral yield using a suitable method, such as a plaque assay or RT-qPCR for viral RNA.
-
Data Analysis: Plot the viral yield against the time of compound addition. A significant reduction in viral yield during a specific treatment window indicates that the compound targets a viral replication step within that timeframe. For K22, potent inhibition is observed when the compound is added up to 6-8 hours post-infection, indicating it targets an early, post-entry stage of the viral life cycle.[1]
Immunofluorescence Assay for Viral dsRNA
This assay is used to visualize the effect of the antiviral compound on the formation of viral replication complexes by detecting double-stranded RNA (dsRNA), a hallmark of viral RNA replication.
Materials:
-
Host cells grown on coverslips in a multi-well plate
-
Virus stock
-
K22 compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against dsRNA (e.g., J2 monoclonal antibody)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Infection: Seed cells on coverslips. The following day, infect the cells with the virus in the presence of K22 or a DMSO control.
-
Fixation and Permeabilization: At a specific time post-infection (e.g., 18-24 hours), fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.
-
Blocking: Block non-specific antibody binding with the blocking solution.
-
Antibody Incubation: Incubate the cells with the primary anti-dsRNA antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. In untreated infected cells, distinct puncta of dsRNA staining are observed, corresponding to the viral replication complexes. In K22-treated cells, a significant reduction or absence of dsRNA staining is expected, confirming the inhibition of viral RNA synthesis.[1]
Experimental and Logical Workflows
The development and characterization of an antiviral compound like K22 follow a logical workflow, from initial screening to detailed mechanistic studies.
Caption: A typical workflow for the discovery and preclinical development of an antiviral compound like K22.
Synthesis of K22
Pharmacokinetics
To date, there is no publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of K22. Further studies are required to evaluate its in vivo stability, bioavailability, and metabolic fate to determine its potential as a therapeutic agent.
Conclusion
K22 is a potent and broad-spectrum antiviral compound that targets a conserved and crucial step in the replication of coronaviruses and flaviviruses. Its mechanism of action, the inhibition of viral replication organelle formation through the targeting of nsp6, makes it an attractive candidate for further development. The quantitative data on its antiviral activity and its favorable selectivity index in vitro underscore its potential. While further studies are needed to elucidate its pharmacokinetic profile and in vivo efficacy, the information presented in this technical guide provides a solid foundation for researchers and drug developers working on K22 and related compounds, such as this compound. The detailed experimental protocols and workflow diagrams offer a practical framework for the continued investigation of this promising class of antiviral agents.
References
The Antiviral Compound K22: A Technical Guide to its Biological Targets and Pathways
Disclaimer: Initial searches for "Dihydro K22" did not yield relevant results. This document focuses on the well-characterized antiviral compound K22 , which is presumed to be the intended subject of the query.
Introduction
K22 is a potent antiviral compound that has demonstrated broad-spectrum activity against a range of RNA viruses, most notably members of the Coronaviridae family.[1] Its mechanism of action involves the disruption of a critical and conserved step in the viral life cycle: the formation of replication organelles. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of K22, along with detailed experimental methodologies for its characterization, aimed at researchers, scientists, and drug development professionals.
Biological Target and Mechanism of Action
The primary biological target of K22 is the viral replication machinery, specifically the formation of double-membrane vesicles (DMVs).[2] These DMVs are specialized structures derived from host cell membranes that serve as the sites for viral RNA synthesis, shielding the viral genetic material from host immune surveillance. K22 is thought to exert its inhibitory effect by targeting the viral non-structural protein 6 (nsp6).[3] Nsp6 is a transmembrane protein that plays a crucial role in the biogenesis of these replication organelles.[3] By interfering with nsp6 function, K22 prevents the hijacking and rearrangement of host cell membranes, thereby inhibiting the formation of the replication-transcription complex (RTC).[4][5] This ultimately leads to a significant reduction in viral RNA synthesis and the production of new infectious virions.[5][6]
Affected Signaling Pathway: Coronavirus Replication
K22 directly interferes with the coronavirus replication cycle. The pathway, and the point of inhibition by K22, can be visualized as follows:
Caption: Inhibition of Coronavirus Replication by K22.
Quantitative Data: Antiviral Activity and Cytotoxicity
The antiviral efficacy of K22 has been quantified against various viruses. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values.
| Virus Family | Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Assay | ~0.3 | >47 | >157 | [2] |
| Flaviviridae | Zika Virus (ZIKV) | Vero | TCID50 | 2.1 - 2.5 | >50 | >20 | [3] |
| Flaviviridae | West Nile Virus (WNV) | Vero | TCID50 | 2.8 - 8.4 | >50 | >6 | [3] |
| Flaviviridae | Japanese Encephalitis Virus (JEV) | Vero | TCID50 | 0.5 - 4.4 | >50 | >11 | [3] |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | TCID50 | 1.8 - 2.3 | >50 | >21 | [3] |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh-7 | Luciferase | 7.0 | 21.3 | 3.0 | [7] |
| Arteriviridae | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | Titer Reduction | <40 | >40 | N/A | [5] |
| Arteriviridae | Equine Arteritis Virus (EAV) | BHK-21 | Titer Reduction | <40 | >40 | N/A | [5] |
Experimental Protocols
The characterization of K22's antiviral activity relies on several key experimental methodologies. Below are detailed descriptions of these protocols.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and determining the IC50 value of an antiviral compound.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of serial dilutions of the test compound. The cells are then covered with a semi-solid overlay to restrict the spread of progeny virus, leading to the formation of localized zones of cell death (plaques). The reduction in the number of plaques in treated versus untreated wells is used to calculate the inhibitory activity of the compound.[3][8]
Detailed Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6, MRC-5) in 6- or 12-well plates and incubate until a confluent monolayer is formed.[9]
-
Compound Preparation: Prepare serial dilutions of K22 in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations.
-
Infection: Pre-treat the cell monolayers with the diluted K22 for a specified period (e.g., 2 hours).[7] Subsequently, infect the cells with a viral suspension calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral attachment and entry.[3]
-
Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose or agarose) with the corresponding concentrations of K22.[8]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques.[10] Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the untreated control. The IC50 value is determined by non-linear regression analysis.
Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to quantify viral RNA levels in infected cells, providing a direct measure of the impact of the antiviral compound on viral replication.
Principle: Total RNA is extracted from infected cells that have been treated with the antiviral compound. The viral RNA is then reverse transcribed into complementary DNA (cDNA), which is subsequently quantified using real-time PCR with primers and probes specific to a viral gene.[1][11]
Detailed Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate, treat with various concentrations of K22, and infect with the virus.
-
RNA Extraction: At a designated time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial kit or a standard protocol like TRIzol extraction.[12]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and either random primers or a virus-specific primer.[1]
-
Real-Time PCR: Perform real-time PCR using a master mix containing a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan), along with primers specific to a conserved region of the viral genome.
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the amount of target nucleic acid, is determined for each sample. Relative quantification of viral RNA can be calculated using the ΔΔCt method, normalizing to a housekeeping gene, or absolute quantification can be performed using a standard curve of known concentrations of viral RNA or DNA.[11]
Immunofluorescence Assay
This imaging-based method is used to visualize viral proteins within infected cells and to assess the effect of the antiviral compound on viral protein expression and localization.
Principle: Infected cells, treated or untreated with the antiviral compound, are fixed and permeabilized. A primary antibody specific to a viral antigen (e.g., nucleocapsid or spike protein) is used to label the target protein. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing for visualization by fluorescence microscopy.[4][13]
Detailed Methodology:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a multi-well plate. Treat with K22 and infect with the virus as described previously.[7]
-
Fixation and Permeabilization: At the desired time point, fix the cells with a solution like 4% paraformaldehyde to preserve cell morphology and antigenicity.[14] If the target antigen is intracellular, permeabilize the cell membranes with a detergent such as Triton X-100.[14]
-
Blocking: Incubate the cells with a blocking solution (e.g., bovine serum albumin or normal goat serum) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with a primary antibody specific to the viral protein of interest. Following washes to remove unbound primary antibody, incubate with a fluorescently labeled secondary antibody.[2]
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA-binding dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The intensity and distribution of the fluorescent signal corresponding to the viral protein can be qualitatively and quantitatively analyzed.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the antiviral activity of K22.
Caption: A typical experimental workflow for assessing K22.
Conclusion
K22 represents a promising antiviral candidate with a well-defined mechanism of action targeting a conserved step in the replication of numerous RNA viruses. Its ability to inhibit the formation of viral replication organelles by targeting nsp6-mediated membrane remodeling makes it a valuable tool for studying viral replication and a potential lead for the development of broad-spectrum antiviral therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of K22 and other antiviral compounds with similar mechanisms of action.
References
- 1. clyte.tech [clyte.tech]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 4. Immunofluorescence‐Mediated Detection of Respiratory Virus Infections in Human Airway Epithelial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification of an Antiviral Compound from the Pandemic Response Box that Efficiently Inhibits SARS-CoV-2 Infection In Vitro [mdpi.com]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. protocols.io [protocols.io]
- 11. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. mcgill.ca [mcgill.ca]
- 13. Development of an immunofluorescence assay for detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
In Vitro Efficacy of Dihydro K22 Against RNA Viruses: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the in vitro efficacy of the antiviral compound K22 against a range of RNA viruses. Dihydro K22 is a derivative of K22; however, specific efficacy and cytotoxicity data for this compound are not currently available in the public domain.[1][2][3][4][5][6] The information presented herein on the parent compound K22 serves as a foundational reference for understanding the potential antiviral profile of its derivatives.
Executive Summary
The small molecule inhibitor K22 has demonstrated broad and potent antiviral activity against a variety of positive-strand RNA viruses, particularly those belonging to the Coronaviridae and Flaviviridae families.[1][7][8] Its mechanism of action is attributed to the inhibition of viral RNA synthesis through the impairment of the formation of double-membrane vesicles (DMVs), which are essential for viral replication.[9][10] This guide summarizes the available quantitative data on the in vitro efficacy of K22, details the experimental protocols used to determine its antiviral activity and cytotoxicity, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Antiviral Efficacy of K22
The in vitro antiviral activity of K22 has been evaluated against several RNA viruses. The following tables summarize the key quantitative data from published studies, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50).
Table 1: Antiviral Activity of K22 against Flaviviridae
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zika Virus (ZIKV) | Vero | 2.1 - 2.5 | >10 | >4 - >4.8 | [7] |
Table 2: Antiviral Activity of K22 against Coronaviridae and other Nidovirales
| Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Human Coronavirus 229E (HCoV-229E) | Huh-7 | ~0.3 | >20 | >67 | Lundin et al., 2014 |
| MERS-CoV | Huh-7 | ~0.4 | >20 | >50 | Lundin et al., 2014 |
| SARS-CoV | Vero-E6 | ~5 | >20 | >4 | Lundin et al., 2014 |
| Feline Infectious Peritonitis Virus (FIPV) | fcwf-4 | ~0.3 | >20 | >67 | Lundin et al., 2014 |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero-E6 | ~0.5 | >20 | >40 | Lundin et al., 2014 |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | 25-50 | >50 | >1 - >2 | [9] |
| Equine Arteritis Virus (EAV) | BHK-21 | 25-50 | >50 | >1 - >2 | [9] |
| White Bream Virus (WBV) | EPC | <50 | >50 | >1 | [9] |
Note: Data from "Lundin et al., 2014" is cited in multiple search results but the primary paper was not directly retrieved in the final search. The data is presented here based on consistent citation across multiple sources.
Experimental Protocols
This section details the methodologies employed in the cited studies to assess the in vitro efficacy and cytotoxicity of K22.
Cell Lines and Virus Strains
-
Cell Lines: A variety of mammalian and fish cell lines were used for viral propagation and antiviral assays, including Vero (African green monkey kidney), Huh-7 (human hepatoma), MARC-145 (monkey kidney), BHK-21 (baby hamster kidney), and EPC (Epithelioma papulosum cyprini).
-
Virus Strains: The studies utilized laboratory-adapted strains of the RNA viruses listed in the tables above.
Antiviral Activity Assays
Virus Yield Reduction Assay:
-
Seed susceptible cells in 96-well plates and incubate until they form a confluent monolayer.
-
Pre-treat the cells with serial dilutions of K22 or this compound for a specified period (e.g., 1-4 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After an adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the corresponding concentrations of the compound.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).
-
Collect the cell culture supernatant and determine the viral titer using a 50% tissue culture infectious dose (TCID50) assay or a plaque assay.
-
The EC50 value is calculated as the compound concentration that reduces the viral titer by 50% compared to the untreated virus control.
Immunofluorescence-based Assay:
-
Follow steps 1-5 of the Virus Yield Reduction Assay.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells and stain for a viral antigen (e.g., viral E protein for ZIKV) or double-stranded RNA (dsRNA) using a specific primary antibody.
-
Use a fluorescently labeled secondary antibody for detection.
-
Analyze the percentage of infected cells by fluorescence microscopy or flow cytometry.
-
The EC50 value is the compound concentration that reduces the number of infected cells by 50%.
Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Seed cells in a 96-well plate and incubate until they reach the desired confluency.
-
Treat the cells with serial dilutions of K22 or this compound for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated control.
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Follow steps 1 and 2 of the MTT assay.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
The CC50 value is calculated as the compound concentration that reduces the luminescent signal by 50%.
Visualizations: Mechanism of Action and Experimental Workflow
Proposed Mechanism of Action of K22
The following diagram illustrates the proposed mechanism of action for K22, which involves the inhibition of viral replication by preventing the formation of double-membrane vesicles (DMVs).
Caption: Proposed mechanism of action of K22 against positive-strand RNA viruses.
General Workflow for In Vitro Antiviral Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the in vitro antiviral activity of a compound like this compound.
Caption: General workflow for assessing the in vitro antiviral efficacy.
Conclusion
The parent compound K22 exhibits significant in vitro antiviral activity against a range of clinically relevant RNA viruses. Its mode of action, targeting a conserved step in the viral replication cycle, makes it an attractive candidate for the development of broad-spectrum antiviral agents. While specific data for this compound is not yet publicly available, the extensive research on K22 provides a strong rationale for investigating its derivatives. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds.
References
- 1. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Virus Protease | DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 2926907-58-4|DC Chemicals [dcchemicals.com]
- 5. Secutrelvir|CAS 2996148-73-1|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting membrane-bound viral RNA synthesis reveals potent inhibition of diverse coronaviruses including the middle East respiratory syndrome virus. [sonar.ch]
Dihydro K22 and its Impact on the Viral Replication Cycle: A Technical Guide
Disclaimer: This technical guide focuses on the antiviral agent K22. Dihydro K22 is a derivative of K22, however, publicly available research specifically detailing the antiviral effects, mechanism of action, and experimental data for this compound is limited. The information presented herein is based on the extensive research conducted on the parent compound, K22, and is intended to serve as a comprehensive reference for researchers, scientists, and drug development professionals. The molecular formula of this compound is C27H27BrN2O3, differing from K22 (C27H25BrN2O3) by the addition of two hydrogen atoms, suggesting a reduction of a double bond. It is plausible that this compound shares a similar mechanism of action with K22, but this remains to be experimentally verified.
Executive Summary
Positive-strand RNA viruses, a group that includes significant human pathogens like coronaviruses and flaviviruses, remodel host cell membranes to create specialized structures for their replication. These replication organelles, often in the form of double-membrane vesicles (DMVs), provide a protected environment for viral RNA synthesis. The small molecule inhibitor K22 has emerged as a potent and broad-spectrum antiviral agent that targets this crucial stage of the viral life cycle. This guide provides an in-depth overview of the effects of K22 on the viral replication cycle, including quantitative data on its antiviral activity, detailed experimental protocols, and a visual representation of its proposed mechanism of action.
Antiviral Activity of K22
K22 has demonstrated significant antiviral activity against a wide range of positive-strand RNA viruses, primarily within the Coronaviridae and Flaviviridae families. Its efficacy is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%.
Activity Against Coronaviruses
K22 exhibits potent inhibitory effects on various human and animal coronaviruses. The compound was initially identified in a screen for inhibitors of Human Coronavirus 229E (HCoV-229E).
Table 1: Antiviral Activity of K22 against various Coronaviruses
| Virus | Cell Line | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Reduction | 0.7 | >10 | >14.3 | [1] |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero | Virus Yield Reduction | ~5 | >50 | >10 | [2] |
| Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) | Vero | Virus Yield Reduction | ~5 | >50 | >10 | [2] |
| Feline Coronavirus (FCoV) | FCWF | Reporter Gene Assay | ~1 | >25 | >25 | [2] |
| Murine Hepatitis Virus (MHV) | L929 | Reporter Gene Assay | ~2.5 | >25 | >10 | [2] |
| Avian Infectious Bronchitis Virus (IBV) | Vero | Virus Yield Reduction | ~10 | >50 | >5 | [2] |
Activity Against Flaviviruses
Subsequent research has demonstrated the broad-spectrum nature of K22, with significant activity against several members of the Flaviviridae family.
Table 2: Antiviral Activity of K22 against various Flaviviruses
| Virus | Cell Line | Assay Type | IC50 (µM) at 24h p.i. | IC50 (µM) at 48h p.i. | Reference |
| Zika Virus (ZIKV) | Vero | TCID50 | 2.5 | 2.1 | [3] |
| Japanese Encephalitis Virus (JEV) | Vero | TCID50 | 0.5 | 4.4 | [3] |
| Yellow Fever Virus (YFV) | Vero | TCID50 | 3.7 | 2.8 | [3] |
| West Nile Virus (WNV) | Vero | TCID50 | 1.8 | 1.5 | [3] |
| Usutu Virus (USUV) | Vero | TCID50 | 4.1 | 3.9 | [3] |
| Wesselsbron Virus (WESSV) | Vero | TCID50 | >10 | >10 | [3] |
| Hepatitis C Virus (HCV) | Huh7-Lunet | Reporter Gene Assay | >10 | - | [3] |
| Bovine Viral Diarrhea Virus (BVDV) | MDBK | TCID50 | >10 | - | [3] |
Mechanism of Action
K22 targets a post-entry stage of the viral replication cycle, specifically interfering with the formation of viral replication organelles.[3][4] The proposed mechanism centers on the inhibition of double-membrane vesicle (DMV) biogenesis, which are essential for viral RNA synthesis.[2]
For coronaviruses, evidence suggests that K22 targets the non-structural protein 6 (nsp6), a multi-spanning transmembrane protein crucial for the formation of DMVs.[1][2] By disrupting the function of nsp6, K22 prevents the extensive rearrangement of host cell membranes that is necessary for the virus to establish its replication factories. This leads to a significant reduction in viral RNA synthesis and, consequently, the production of new viral particles.[2][5]
Caption: Proposed mechanism of action of this compound (inferred from K22).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on K22.
Plaque Reduction Assay (for Coronaviruses)
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
-
Cell Seeding: Seed confluent monolayers of a suitable cell line (e.g., MRC-5 for HCoV-229E) in 6-well plates.
-
Compound Preparation: Prepare serial dilutions of K22 in culture medium.
-
Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the various concentrations of K22.
-
Incubation: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of K22.
-
Plaque Visualization: Incubate the plates for 3-5 days until plaques are visible. Fix the cells with a solution like 4% formaldehyde and stain with a crystal violet solution.
-
Quantification: Count the number of plaques in each well and calculate the IC50 value.
Caption: Workflow for a Plaque Reduction Assay.
TCID50 Assay (for Flaviviruses)
The 50% Tissue Culture Infectious Dose (TCID50) assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.
-
Cell Seeding: Seed a suitable cell line (e.g., Vero cells) in 96-well plates.
-
Compound Pre-treatment: Treat the cells with various concentrations of K22 for a specified period (e.g., 4 hours).[3]
-
Infection: Infect the cells with a serial dilution of the virus.[3]
-
Incubation: Incubate the plates for several days (e.g., 5-7 days).
-
CPE Observation: Observe the cells for cytopathic effect (CPE) under a microscope.
-
Calculation: Determine the TCID50 titer using the Reed-Muench method. The IC50 is then calculated based on the reduction in viral titer at different K22 concentrations.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.
-
Synchronized Infection: Infect a monolayer of cells with a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry.
-
Initiate Infection: Shift the temperature to 37°C to allow synchronized entry and replication.
-
Compound Addition: Add a fixed, effective concentration of K22 at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
Virus Yield Measurement: Harvest the cell supernatant at a late time point (e.g., 24 hours post-infection) and determine the virus titer using a plaque assay or TCID50 assay.
-
Analysis: The time point at which the addition of K22 no longer inhibits viral replication indicates when the targeted step in the replication cycle is completed. For K22, it was shown to be effective when added up to 6-8 hours post-infection, indicating it targets an early, post-entry stage.[4]
Caption: Workflow for a Time-of-Addition Assay.
Electron Microscopy
Transmission electron microscopy (TEM) is used to visualize the ultrastructural changes in infected cells and the effect of the compound on the formation of replication organelles.
-
Cell Culture and Infection: Grow cells on a suitable substrate (e.g., Aclar film) and infect with the virus in the presence or absence of K22.
-
Fixation: At a specific time post-infection (e.g., 18 hours), fix the cells with glutaraldehyde.
-
Post-fixation and Staining: Post-fix with osmium tetroxide, stain with uranyl acetate, and dehydrate through an ethanol series.
-
Embedding and Sectioning: Embed the cells in resin and cut ultra-thin sections.
-
Imaging: Examine the sections using a transmission electron microscope to observe the presence and morphology of DMVs. Studies on K22 showed a significant reduction in the formation of DMVs in treated cells.[5]
Conclusion
The antiviral agent K22 demonstrates potent and broad-spectrum activity against a range of positive-strand RNA viruses by targeting a conserved and critical step in their replication cycle: the formation of replication organelles. Its mechanism of action, involving the inhibition of DMV biogenesis, likely through the targeting of nsp6 in coronaviruses, presents a promising avenue for the development of pan-viral inhibitors. While specific data for its derivative, this compound, is not yet widely available, the extensive research on K22 provides a strong foundation for future investigations into this potentially valuable antiviral compound. Further studies are warranted to elucidate the precise molecular interactions and to evaluate the in vivo efficacy and safety of both K22 and this compound.
References
- 1. The multiple roles of nsp6 in the molecular pathogenesis of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane heist: Coronavirus host membrane remodeling during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
Dihydro K22: A Technical Guide on its Interaction with Host Cell Factors and Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro K22, and its closely related precursor K22, are potent small-molecule inhibitors with broad-spectrum antiviral activity against a range of positive-strand RNA viruses.[1][2] These viruses, including notable pathogens from the Coronaviridae and Flaviviridae families, are characterized by their replication strategy that involves the extensive remodeling of host cell intracellular membranes to form specialized replication organelles.[1][3] This guide provides an in-depth analysis of the mechanism of action of this compound, its interaction with host cell factors, and a summary of its antiviral efficacy, supported by experimental data and methodologies.
Core Mechanism of Action: Inhibition of Viral Replication Organelle Biogenesis
The primary mechanism of action of K22 is the inhibition of membrane-bound viral RNA synthesis.[2][4] Time-of-addition experiments have demonstrated that K22 is most effective during the early stages of the post-entry phase of the viral life cycle.[2][5] Its antiviral activity is not directed at the viral enzymes themselves but rather at the formation of the replication compartments essential for viral genome replication.
Electron microscopy studies have revealed that K22 treatment severely alters the formation of these virus-induced intracellular replication structures.[1][2] Specifically, in coronavirus-infected cells, K22 prevents the formation of the characteristic double-membrane vesicles (DMVs) that serve as the sites for viral RNA synthesis.[2][4][5] This disruption of the replication organelle biogenesis is a critical aspect of its antiviral effect.
Interaction with Host Cell Membrane Remodeling
While K22 exhibits broad antiviral activity, its mechanism is believed to involve the targeting of a conserved virus-host interaction that is crucial for the rearrangement of host cell membranes.[5] The viral non-structural protein 6 (nsp6), a multi-spanning transmembrane protein, is a key viral factor implicated in the induction of these membrane rearrangements and the formation of DMVs.[5] It is speculated that K22 may interfere with the function of nsp6 or its interaction with host cell components that are essential for the biogenesis of the replication organelles.[5][6] This interference with the viral hijacking of host cellular membrane remodeling pathways is central to the antiviral activity of K22.[7]
Broad-Spectrum Antiviral Activity
K22 has demonstrated potent antiviral activity against a wide array of viruses from the order Nidovirales, including members of the Coronaviridae and Arteriviridae families, as well as viruses from the Flaviviridae family.
Coronaviridae:
-
Severe Acute Respiratory Syndrome coronavirus (SARS-CoV)[2][4][7]
-
Middle East Respiratory Syndrome coronavirus (MERS-CoV)[2][4][7]
-
Avian infectious bronchitis virus (IBV)[2]
Flaviviridae:
Arteriviridae and Torovirinae:
-
Reduces viral titers in cells infected with various viruses from these families.[4]
Quantitative Antiviral Efficacy Data
The following table summarizes the reported antiviral activity of K22 against various viruses.
| Virus Family | Virus | Cell Line | Assay Type | Effective Concentration | Reference |
| Coronaviridae | Human coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Reduction | 10 µM | [6] |
| Coronaviridae | SARS-CoV | Vero | Viral Replication Inhibition | 40 µM | [4] |
| Coronaviridae | MERS-CoV | Vero | Viral Replication Inhibition | 40 µM | [4] |
| Coronaviridae | Feline coronavirus (FCoV) | Vero | Viral Replication Inhibition | 40 µM | [4] |
| Coronaviridae | Murine hepatitis virus (MHV) | Vero | Viral Replication Inhibition | 40 µM | [4] |
| Flaviviridae | Zika Virus (ZIKV) | Vero | E Protein Expression | 30 µM | [2] |
| Nidovirales | Various | Various | Infectious Titer Reduction | 25-50 µM | [5] |
Key Experimental Protocols
1. Plaque Reduction Assay (HCoV-229E):
-
Cell Seeding: MRC-5 cells are seeded in 6-well plates and grown to confluence.
-
Infection: Cell monolayers are infected with HCoV-229E at a multiplicity of infection (MOI) of 0.05 for 45 minutes at 4°C.
-
Compound Addition: K22 (10 µM) or DMSO (vehicle control) is added at specific time points relative to the end of the inoculation period.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
Visualization: The cell monolayers are fixed with 4% formaldehyde and stained with crystal violet to visualize and count the plaques.
2. Time-of-Addition Experiment (ZIKV):
-
Cell Seeding: Vero B4 cells are seeded in 12-well plates and allowed to reach 80% confluence.
-
Compound Treatment: K22 at various concentrations is added at specific time points relative to the time of infection with ZIKV.
-
Infection: Cells are infected with ZIKV for 1 hour.
-
Post-Infection Treatment: The inoculum is removed, and medium containing the different concentrations of K22 is added.
-
Analysis: At 24 and 48 hours post-infection, cells are harvested, and viral E protein expression is analyzed by flow cytometry. Viral infectivity in the supernatant is determined by a TCID50 assay on Vero cells.[2]
3. Immunofluorescence Analysis of Viral Replication Markers (ZIKV):
-
Cell Treatment and Infection: Vero cells are pretreated with 30 µM K22 or DMSO for 4 hours before infection with ZIKV (MOI = 0.1 TCID50/cell).
-
Incubation: The inoculum is removed after 1 hour, and cells are washed with PBS and incubated for 48 hours.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Staining: Cells are stained with antibodies against flavivirus E protein and double-stranded RNA (dsRNA) as markers for ZIKV replication. Nuclei are counterstained with DAPI, and actin is stained with phalloidin.
-
Imaging: Cells are analyzed by fluorescence microscopy.[2]
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: Experimental workflow for a plaque reduction assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor | Semantic Scholar [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Notes and Protocols for Dihydro K22 in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro K22 is a derivative of the potent antiviral compound K22.[1] K22 has demonstrated broad-spectrum activity against a variety of positive-strand RNA viruses, including members of the Coronaviridae and Flaviviridae families.[2][3][4] The primary mechanism of action for K22 is the inhibition of viral RNA synthesis.[4][5] It is proposed that K22 targets a critical and conserved step in the viral replication cycle: the formation of double-membrane vesicles (DMVs). These DMVs are essential components of the viral replication-transcription complex (RTC), providing a scaffold for viral RNA replication while shielding it from host immune responses.[4][5][6] The viral non-structural protein 6 (nsp6) has been implicated as a key factor in DMV formation, and evidence suggests that K22 may exert its antiviral effect by interfering with the function of nsp6.[7][8]
Given that this compound is a derivative of K22, it is anticipated to exhibit a similar mechanism of action and antiviral profile. These application notes provide detailed protocols for evaluating the antiviral efficacy of this compound using standard virological assays. The information presented is primarily based on studies conducted with K22, and researchers are encouraged to adapt and optimize these protocols for their specific virus-cell systems and for this compound.
Data Presentation
The antiviral activity of K22 has been quantified against a range of viruses. The following tables summarize the effective concentrations (EC50) and reductions in viral titer observed in published studies. This data serves as a reference for the expected potency of K22 and its derivatives like this compound.
Table 1: Antiviral Activity of K22 Against Various Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Reduction | ~1 | [3] |
| MERS-CoV | Vero | Plaque Reduction | < 40 | [1] |
| SARS-CoV | Vero | Plaque Reduction | < 40 | [1] |
| Feline Coronavirus (FCoV) | Vero | Plaque Reduction | < 40 | [1] |
| Mouse Hepatitis Virus (MHV) | Vero | Plaque Reduction | < 40 | [1] |
Table 2: Antiviral Activity of K22 Against Flaviviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Zika Virus (ZIKV) | Vero | TCID50 | ~5-10 | [9] |
| Japanese Encephalitis Virus (JEV) | Vero | TCID50 | >10 | [4] |
| Yellow Fever Virus (YFV) | Vero | TCID50 | >10 | [4] |
| West Nile Virus (WNV) | Vero | TCID50 | >10 | [4] |
Table 3: Reduction in Viral Titer by K22 Against Nidovirales
| Virus | Cell Line | K22 Concentration (µM) | Max. Log10 Titer Reduction | Reference |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | 40 | 6.1 | [8] |
| Equine Arteritis Virus (EAV) | BHK-21 | 40 | 4.5 | [8] |
| Simian Hemorrhagic Fever Virus (SHFV) | MA-104 | 40 | 3.5 | [8] |
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cells (e.g., Vero, MRC-5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., growth medium with 0.5% agarose or carboxymethylcellulose)
-
Formalin (4% in PBS) for fixation
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical concentration range to test would be based on the known EC50 of K22 (e.g., 0.1 µM to 50 µM). Include a DMSO vehicle control.
-
Infection: When cells are confluent, remove the growth medium. Infect the cell monolayers with a dilution of virus stock that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of this compound or the vehicle control to the respective wells.
-
Overlay: Add an equal volume of overlay medium to each well and gently swirl to mix. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Once plaques are visible, fix the cells by adding formalin to each well and incubating for at least 1 hour. After fixation, remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.
Materials:
-
Susceptible host cells
-
Complete growth medium
-
Virus stock
-
This compound stock solution
-
96-well tissue culture plates for titration
-
Microtiter plates for compound dilution
Procedure:
-
Cell Seeding and Infection: Seed host cells in a multi-well plate and infect with the virus at a multiplicity of infection (MOI) high enough to infect approximately 100% of the cells.
-
Treatment: After viral adsorption, wash the cells and add growth medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: At the end of the incubation period, harvest the cell culture supernatant, which contains the progeny virus.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on fresh cell monolayers.[10]
-
Data Analysis: The reduction in virus yield is calculated by comparing the virus titer in the this compound-treated samples to the titer in the vehicle control sample. Results are often expressed as a log10 reduction in viral titer.[11]
Immunofluorescence Assay for Viral Protein Expression
This assay visualizes the effect of the antiviral compound on the expression of viral proteins within infected cells.
Materials:
-
Susceptible host cells grown on coverslips in multi-well plates
-
Virus stock
-
This compound stock solution
-
Primary antibody specific for a viral protein (e.g., nucleocapsid or envelope protein)
-
Fluorescently labeled secondary antibody
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding, Infection, and Treatment: Seed cells on coverslips. The following day, pre-treat the cells with different concentrations of this compound for a few hours before infecting with the virus.[4] Continue the incubation in the presence of the compound for the desired time (e.g., 24 or 48 hours).
-
Fixation and Permeabilization: Wash the cells with PBS and fix them. If the target protein is intracellular, permeabilize the cells.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer.
-
Antibody Staining: Incubate the cells with the primary antibody, followed by washes and incubation with the fluorescently labeled secondary antibody.[2][12]
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The antiviral effect is determined by the reduction in the number of fluorescent cells or the intensity of the fluorescence signal in the this compound-treated samples compared to the control.[9]
Visualizations
The following diagrams illustrate the experimental workflow for a plaque reduction assay and the proposed mechanism of action of this compound.
Caption: Workflow for a Plaque Reduction Assay.
Caption: Proposed Mechanism of Action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. graphviz.org [graphviz.org]
- 7. The role of NSP6 in the biogenesis of the SARS-CoV-2 replication organelle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. aphis.usda.gov [aphis.usda.gov]
Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Antiviral Activity of Dihydro K22
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is a fundamental method in virology for determining the infectivity of a virus and for evaluating the efficacy of antiviral compounds. This application note provides a detailed protocol for performing a plaque reduction assay to assess the antiviral activity of the compound K22 against human coronavirus 229E (HCoV-229E). While the user specified "Dihydro K22," the available scientific literature predominantly refers to the compound as K22. This protocol is based on established methodologies for coronavirus plaque assays and incorporates the known antiviral activity of K22.
The compound K22 has been identified as a potent inhibitor of a broad range of coronaviruses.[1][2][3] Its mechanism of action involves targeting the early post-entry stages of the viral life cycle.[1][4] Specifically, K22 impairs the formation of double-membrane vesicles (DMVs), a critical component of the viral replication machinery, thereby inhibiting viral RNA synthesis.[1][4]
Data Presentation: Antiviral Activity of K22 against HCoV-229E
The following table summarizes the dose-dependent antiviral activity of K22 against HCoV-229E in MRC-5 cells, as determined by a plaque reduction assay. The data is representative of typical results obtained 48 hours post-infection.
| K22 Concentration (µM) | Mean Plaque Forming Units (PFU)/mL | Percentage of Plaque Reduction (%) |
| 0 (Vehicle Control) | 2.5 x 10^5 | 0 |
| 1 | 1.5 x 10^5 | 40 |
| 2 | 7.5 x 10^4 | 70 |
| 4 | 2.5 x 10^3 | 99 |
| 8 | < 10^2 | >99.9 |
| 16 | 0 | 100 |
Experimental Protocol: Plaque Reduction Assay
This protocol is specifically tailored for assessing the antiviral activity of K22 against HCoV-229E using human lung fibroblast (MRC-5) cells.
Materials and Reagents:
-
Human Coronavirus 229E (HCoV-229E) stock
-
MRC-5 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
K22 compound
-
Dimethyl sulfoxide (DMSO, for K22 stock solution)
-
Agarose (low melting point)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
-
Serological pipettes and pipette tips
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Culture MRC-5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
One day prior to the assay, seed the MRC-5 cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10^5 cells/well).
-
Incubate the plates overnight in a humidified CO2 incubator.
-
-
Preparation of K22 Dilutions:
-
Prepare a stock solution of K22 in DMSO.
-
On the day of the assay, prepare serial dilutions of K22 in DMEM with 2% FBS to achieve the final desired concentrations (e.g., 1, 2, 4, 8, 16 µM). Also, prepare a vehicle control containing the same concentration of DMSO as the highest K22 concentration.
-
-
Virus Dilution and Infection:
-
On the day of the experiment, prepare a dilution of the HCoV-229E stock in DMEM to yield approximately 50-100 plaque-forming units (PFU) per well. The optimal dilution should be determined empirically through a prior virus titration experiment.
-
Aspirate the growth medium from the confluent MRC-5 cell monolayers and wash the cells once with PBS.
-
Inoculate the cells with 200 µL of the diluted virus.
-
Incubate the plates for 1 hour in a humidified CO2 incubator, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
-
K22 Treatment and Agarose Overlay:
-
While the virus is adsorbing, prepare the agarose overlay. Melt a 2% stock solution of low-melting-point agarose and cool it to 42°C in a water bath.
-
Mix the melted agarose 1:1 with pre-warmed (37°C) 2x DMEM containing 4% FBS and the appropriate concentrations of the K22 dilutions or the vehicle control.
-
After the 1-hour virus adsorption period, aspirate the viral inoculum from the wells.
-
Carefully add 2 mL of the agarose overlay containing the respective K22 dilution or vehicle control to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates in a humidified CO2 incubator at 37°C for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes at room temperature.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayer by adding 0.5 mL of crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against the purple-stained cell monolayer.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each K22 concentration compared to the vehicle control using the following formula:
-
% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the plaque reduction assay.
K22 Mechanism of Action
Caption: Mechanism of action of K22.
References
- 1. Targeting Membrane-Bound Viral RNA Synthesis Reveals Potent Inhibition of Diverse Coronaviruses Including the Middle East Respiratory Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Membrane-Bound Viral RNA Synthesis Reveals Potent Inhibition of Diverse Coronaviruses Including the Middle East Respiratory Syndrome Virus | PLOS Pathogens [journals.plos.org]
- 3. research.wur.nl [research.wur.nl]
- 4. Targeting membrane-bound viral RNA synthesis reveals potent inhibition of diverse coronaviruses including the middle East respiratory syndrome virus. [sonar.ch]
Application Notes and Protocols for Dihydro K22 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro K22 is a derivative of the potent antiviral compound K22.[1] While specific data for this compound is limited, its parent compound, K22, has demonstrated broad-spectrum antiviral activity against a range of viruses, including various coronaviruses and members of the Flaviviridae family.[2][3] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, based on the known characteristics of K22. It is presumed that this compound shares a similar mechanism of action with its parent compound.
Disclaimer: The biological activity and optimal experimental parameters for this compound have not been extensively characterized in publicly available literature. The following information is based on the properties of the parent compound K22 and general HTS practices. Researchers should perform initial dose-response and cytotoxicity assays to determine the optimal concentrations for their specific experimental setup.
Mechanism of Action
The parent compound, K22, exerts its antiviral effect by targeting a crucial and highly conserved step in the viral replication cycle of many positive-strand RNA viruses.[2] It is known to inhibit the formation of viral replication organelles, which are specialized structures derived from host cell membranes that the virus hijacks to replicate its genome.[2][4] Evidence suggests that K22's mechanism involves the modulation of host cell membrane organization, potentially through interaction with the viral non-structural protein 6 (nsp6).[2] By disrupting the formation of these replication complexes, K22 effectively halts viral RNA synthesis. It is hypothesized that this compound functions through a similar mechanism.
Data Presentation: Antiviral Activity of K22 (Parent Compound)
The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of the parent compound K22 against various viruses, as reported in the literature. This data can serve as a starting point for estimating the potential potency of this compound.
| Virus Family | Virus | Cell Line | Assay Type | Endpoint Measurement | IC50 / EC50 (µM) | Reference |
| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Reduction | Plaque forming units | 0.7 | |
| Coronaviridae | MERS-CoV | HAE | Viral Replication | Viral RNA levels | Not specified | [5] |
| Coronaviridae | SARS-CoV | Vero | Viral Replication | Viral RNA levels | Not specified | [5] |
| Arteriviridae | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | Viral Titer Reduction | TCID50 | Not specified | [6] |
| Arteriviridae | Equine Arteritis Virus (EAV) | BHK-21 | Viral Titer Reduction | TCID50 | Not specified | [6] |
| Flaviviridae | Zika Virus (ZIKV) | Vero | Viral Titer Reduction | TCID50 | 2.1 - 2.5 | [2] |
| Flaviviridae | Japanese Encephalitis Virus (JEV) | Vero | Viral Titer Reduction | TCID50 | 0.5 - 4.4 | [2] |
| Flaviviridae | Yellow Fever Virus (YFV) | Vero | Viral Titer Reduction | TCID50 | 0.5 - 4.4 | [2] |
| Flaviviridae | West Nile Virus (WNV) | Vero | Viral Titer Reduction | TCID50 | 2.8 - 8.4 | [2] |
| Hepaciviridae | Hepatitis C Virus (HCV) | Huh-7 | Viral Replication | Reporter Gene (Luciferase) | 7.0 | [2] |
Experimental Protocols
General Handling and Storage of this compound
For safe handling and to maintain compound integrity, please refer to the Safety Data Sheet (SDS) for this compound.
-
Storage: Store the solid compound at -20°C.
-
Solubility: Prepare stock solutions in a suitable solvent such as DMSO. For long-term storage of solutions, aliquot and store at -80°C to minimize freeze-thaw cycles.
High-Throughput Screening (HTS) Protocol: Cell-Based Antiviral Assay
This protocol describes a general workflow for a cell-based HTS assay to identify inhibitors of viral replication. This can be adapted for use with this compound.
Objective: To determine the inhibitory effect of this compound on the replication of a target virus in a host cell line.
Materials:
-
This compound (and other test compounds)
-
Host cell line susceptible to the target virus (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV)
-
Target virus stock with a known titer
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Assay plates (e.g., 96-well or 384-well clear-bottom, black plates for fluorescence/luminescence)
-
Reagents for detecting cell viability (e.g., CellTiter-Glo®, MTS)
-
Reagents for detecting viral replication (e.g., virus-specific antibody for immunofluorescence, reporter virus expressing luciferase or GFP, or reagents for RT-qPCR)
-
Plate reader (for absorbance, fluorescence, or luminescence) or high-content imaging system
Assay Principle: This assay measures the extent of viral replication in the presence of test compounds. A reduction in the viral signal (e.g., reporter gene expression, viral antigen levels) compared to untreated, infected cells indicates antiviral activity. A parallel cytotoxicity assay is crucial to ensure that the observed antiviral effect is not due to cell death.
Protocol:
-
Cell Seeding:
-
Trypsinize and count host cells.
-
Seed the cells into the assay plates at a pre-determined optimal density.
-
Incubate the plates at 37°C with 5% CO2 overnight to allow for cell adherence.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in the appropriate cell culture medium.
-
Add the diluted compounds to the wells of the cell plates. Include wells with vehicle control (e.g., DMSO) and positive control (a known inhibitor of the virus).
-
-
Virus Infection:
-
Thaw the virus stock and dilute it in cell culture medium to a pre-determined multiplicity of infection (MOI).
-
Add the diluted virus to the wells containing cells and compounds.
-
Incubate the plates at 37°C with 5% CO2 for the desired infection period (e.g., 24-72 hours).
-
-
Assay Readout:
-
For Reporter Virus Assays (Luciferase/GFP):
-
For luciferase, add the luciferase substrate to the wells and measure luminescence using a plate reader.
-
For GFP, measure fluorescence using a plate reader or capture images using a high-content imager.
-
-
For Immunofluorescence-Based Assays:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody specific for a viral antigen.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Image the plates using a high-content imaging system and quantify the number of infected cells.
-
-
For RT-qPCR-Based Assays:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR using primers specific for a viral gene.
-
-
-
Cytotoxicity Assay (Parallel Plate):
-
Prepare an identical plate of cells and treat with the same concentrations of this compound, but do not add the virus.
-
At the end of the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®, MTS) and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viral replication signal to the cell viability signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 (for viral inhibition) and CC50 (for cytotoxicity) values by fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI = CC50 / EC50) to assess the therapeutic window of the compound.
-
Visualizations
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound antiviral activity.
Experimental Workflow for High-Throughput Screening
Caption: General workflow for a cell-based HTS antiviral assay.
References
- 1. SARS-CoV-2 NSP6 reduces autophagosome size and affects viral replication via sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathways in the brain, heart and lung influenced by SARS-CoV-2 NSP6 and SARS-CoV-2 regulated miRNAs: an in silico study hinting cancer incidence | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with Dihydro K22: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro K22 is a derivative of the antiviral agent K22.[1] The parent compound, K22, is a potent inhibitor of a broad range of positive-strand RNA viruses, including coronaviruses and members of the Flaviviridae family.[2][3][4] The mechanism of action for K22 involves the inhibition of viral replication by targeting membrane-bound viral RNA synthesis and preventing the formation of viral replication organelles.[2][3][5] While specific cellular effects and flow cytometry data for this compound are not extensively documented in publicly available literature, this document provides detailed protocols for flow cytometry analysis based on the known antiviral properties of its parent compound. These protocols are designed to enable researchers to investigate the effects of this compound on cellular processes such as apoptosis, cell cycle, and viral protein expression.
Putative Mechanism of Action of K22 (Parent Compound)
K22 is known to interfere with the establishment of viral replication complexes, which are essential for the multiplication of many RNA viruses. This disruption of the viral life cycle can subsequently trigger cellular stress responses, leading to apoptosis or cell cycle arrest in infected or treated cells. The following diagram illustrates the proposed mechanism of action for the parent compound K22.
Caption: Proposed mechanism of action for the antiviral compound K22.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables provide a structured summary of hypothetical quantitative data that could be obtained from the flow cytometry experiments described in the protocols below. These tables are intended to serve as templates for presenting experimental results.
Table 1: Apoptosis Analysis of this compound-Treated Cells
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.4 | 10.1 ± 1.2 | 4.3 ± 0.8 |
| This compound | 5 | 60.3 ± 4.5 | 25.4 ± 2.8 | 14.3 ± 1.9 |
| This compound | 10 | 35.8 ± 5.1 | 45.2 ± 3.9 | 19.0 ± 2.5 |
| Positive Control (e.g., Staurosporine) | 1 | 15.4 ± 2.9 | 60.7 ± 5.6 | 23.9 ± 3.1 |
Table 2: Cell Cycle Analysis of this compound-Treated Cells
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control | 0 | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.5 | 1.8 ± 0.3 |
| This compound | 1 | 70.2 ± 2.9 | 15.3 ± 1.5 | 14.5 ± 1.3 | 3.1 ± 0.5 |
| This compound | 5 | 75.8 ± 3.8 | 10.1 ± 1.2 | 14.1 ± 1.6 | 8.7 ± 1.1 |
| This compound | 10 | 50.3 ± 4.1 | 8.5 ± 0.9 | 12.2 ± 1.4 | 29.0 ± 3.5 |
| Positive Control (e.g., Nocodazole) | 0.1 | 10.2 ± 1.5 | 15.8 ± 2.1 | 74.0 ± 4.3 | 2.5 ± 0.4 |
Experimental Protocols
The following are detailed protocols for analyzing the effects of this compound on mammalian cells using flow cytometry.
Protocol 1: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]
Workflow:
Caption: Workflow for the Annexin V and PI apoptosis assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control for a predetermined time period (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express). Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10]
Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets and aggregates.
-
Generate a histogram of PI fluorescence to visualize the cell cycle distribution.
-
Protocol 3: Intracellular Staining for Viral Protein Expression
This protocol is for the detection of a specific viral protein within infected and treated cells. This requires a specific antibody against a target viral protein.
Workflow:
Caption: Workflow for intracellular viral protein staining.
Materials:
-
Virus-permissive mammalian cell line
-
Virus stock
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., PBS with 0.1% saponin or Triton X-100)
-
Primary antibody specific to a viral protein
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Infection and Treatment:
-
Seed cells and allow them to adhere.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After the viral adsorption period, remove the inoculum and add fresh medium containing different concentrations of this compound or a vehicle control.
-
-
Cell Harvesting: Harvest cells at a specific time point post-infection.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by resuspending them in Permeabilization Buffer and incubating for 10-15 minutes at room temperature.
-
-
Intracellular Staining:
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cells in Permeabilization Buffer containing the primary antibody against the viral protein.
-
Incubate for 30-60 minutes at 4°C.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Wash and Analysis:
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity to quantify the level of viral protein expression.
-
Signaling Pathway Analysis
Given that the parent compound K22 affects viral replication machinery associated with host cell membranes, it is plausible that this compound could modulate cellular signaling pathways involved in cell survival and stress responses. A potential signaling pathway to investigate is the PI3K-Akt pathway, which is a central regulator of cell survival and proliferation. Viral infections are known to modulate this pathway to their advantage.
References
- 1. This compound|CAS 2926907-58-4|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell cycle analysis using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydro K22 in Viral Entry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of Dihydro K22 and its parent compound, K22, in studying viral entry and replication mechanisms. While this compound is a derivative of K22, the vast majority of current research has focused on K22, a potent broad-spectrum antiviral agent.[1] K22 has been demonstrated to inhibit the replication of a wide range of positive-strand RNA viruses, including coronaviruses and flaviviruses.[2][3][4][5] Its mechanism of action is primarily attributed to the targeting of host cellular factors, thereby disrupting the formation of viral replication organelles, a critical step in the viral life cycle that occurs after viral entry.[2][3][4] These characteristics make K22 a valuable tool for virological research and a potential candidate for pan-viral inhibitor development.[5]
Mechanism of Action
K22 is not a direct viral entry inhibitor that blocks the initial attachment or fusion of the virus with the host cell. Instead, time-of-addition experiments have consistently shown that K22 acts at a post-entry stage of the viral life cycle.[2][3][4][6][5] The primary proposed mechanism involves the interference with the biogenesis of viral replication organelles.[2] These specialized structures, often derived from host cell membranes, provide a scaffold for viral RNA synthesis and protect the viral components from the host's innate immune system. K22's ability to impede the formation of these organelles effectively halts viral replication.[2]
Data Presentation: Antiviral Activity of K22
The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of K22 against a variety of viruses from published studies.
Table 1: Antiviral Activity of K22 against Flaviviruses
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Zika Virus (ZIKV) | Vero | 2.1 - 2.5 | >20 | >8-9.5 | [2] |
| Japanese Encephalitis Virus (JEV) | Vero | 0.5 - 4.4 | >20 | >4.5-40 | [2] |
| Yellow Fever Virus (YFV) | Vero | 0.5 - 4.4 | >20 | >4.5-40 | [2] |
| West Nile Virus (WNV) | Vero | 2.8 - 8.4 | >20 | >2.4-7.1 | [2][4] |
| Usutu Virus (USUV) | Vero | 5.9 - 10 | >20 | >2-3.4 | [2][4] |
| Hepatitis C Virus (HCV) | Huh7-Lunet | 7.0 | 21.3 | 3.0 | [2] |
Table 2: Antiviral Activity of K22 against Coronaviruses and Other Nidoviruses
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.7 | 110 | 157 | [7] |
| Equine Torovirus (EToV) | E-Derm | ~40 (significant titer reduction) | >40 | - | [3] |
| White Bream Virus (WBV) | EPC | ~50 (significant RNA reduction) | >50 | - | [3] |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | <40 (titer below detection) | >40 | - | [3] |
| Equine Arteritis Virus (EAV) | BHK-21 | <40 | >40 | - | [3] |
| Simian Hemorrhagic Fever Virus (SHFV) | MA-104 | ~20 (titer reduction, some cytotoxicity) | ~20-40 | - | [3] |
Experimental Protocols
Protocol 1: General Antiviral Activity Assay (Yield Reduction Assay)
This protocol is designed to determine the dose-dependent inhibitory effect of K22 on the replication of a specific virus.
Materials:
-
Target virus stock of known titer
-
Susceptible host cell line (e.g., Vero, MRC-5, Huh7)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
K22 stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
On the day of the experiment, prepare serial dilutions of K22 in cell culture medium. A final DMSO concentration should be kept constant and non-toxic across all wells (typically ≤0.5%).
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the K22 dilutions to the respective wells. Include a "no drug" (DMSO vehicle) control and a "no virus" control.
-
Pre-treat the cells with the K22 dilutions for 3-4 hours at 37°C.[2]
-
Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.1 TCID50/cell for 1 hour at 37°C.[2]
-
After the 1-hour incubation, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of K22.[2]
-
Incubate the plate for 24 to 48 hours, depending on the replication kinetics of the virus.
-
At the end of the incubation period, collect the cell culture supernatants to determine the viral titer using a TCID50 assay or plaque assay.
-
To assess cytotoxicity, perform an MTT assay on a parallel plate prepared identically but without virus infection.
-
Calculate the IC50 (the concentration of K22 that inhibits viral replication by 50%) and the CC50 (the concentration that reduces cell viability by 50%).
Protocol 2: Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by K22.
Materials:
-
Same as Protocol 1
Procedure:
-
Seed and grow host cells in a 96-well plate as described in Protocol 1.
-
Prepare a working concentration of K22 (e.g., 10 µM).[7]
-
Add the K22 solution to the cells at different time points relative to the infection:
-
Infect the cells with the virus at an appropriate MOI.
-
After the designated incubation period (e.g., 24 hours), harvest the supernatant and/or cell lysates.
-
Quantify the viral yield (e.g., by TCID50 or plaque assay) or viral RNA levels (by RT-qPCR).
-
Analyze the results to determine at which stage K22 has the most significant inhibitory effect. A strong effect when added post-infection suggests inhibition of a post-entry event.
Protocol 3: Immunofluorescence Assay for Viral Replication Organelles
This protocol allows for the visualization of the effect of K22 on the formation of viral replication sites.
Materials:
-
Host cells grown on coverslips in a 24-well plate
-
Target virus
-
K22
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody against a viral non-structural protein or double-stranded RNA (dsRNA), which are markers for replication complexes.
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Pre-treat the cells with K22 (e.g., 30 µM) or DMSO for 4 hours.[2]
-
Infect the cells with the virus at a specific MOI.
-
After 1 hour of infection, remove the inoculum, wash, and add fresh medium with K22 or DMSO.
-
At a time point optimal for the visualization of replication organelles (e.g., 48 hours post-infection), fix the cells with 4% PFA for 20 minutes.[2]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary antibody (e.g., anti-dsRNA) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Compare the morphology and abundance of replication organelles in K22-treated cells versus control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of K22 on the viral life cycle.
Caption: General workflow for an antiviral yield reduction assay.
Caption: Experimental design for a time-of-addition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Membrane-Bound Viral RNA Synthesis Reveals Potent Inhibition of Diverse Coronaviruses Including the Middle East Respiratory Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydro K22 Concentration for Maximum Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Dihydro K22 (K22).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No or Low Antiviral Efficacy Observed
If you are observing minimal or no reduction in viral titer or replication after treating with this compound, consider the following potential causes and solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Suboptimal Concentration | The effective concentration of K22 is highly dependent on the virus and cell line used. Consult the dose-response data in Table 1 to ensure your concentration is within the reported effective range. Perform a dose-response experiment to determine the optimal concentration for your specific system.[1][2] |
| Timing of Addition | K22 has been shown to be most effective when added during the early stages of the post-entry phase of viral replication.[2] For coronaviruses, potent activity is observed when added up to 6 hours post-infection.[2] For PRRSV, this window extends to 8 hours post-infection.[2] Consider a time-of-addition experiment where K22 is added at different time points relative to infection. |
| Compound Integrity | Ensure the this compound compound has been stored correctly (typically at -20°C) and has not undergone degradation. Prepare fresh stock solutions in a suitable solvent like DMSO. |
| Cell Density | Cell density can influence the outcome of drug efficacy studies.[3][4] Standardize your cell seeding density across experiments to ensure reproducibility. |
| Viral Strain Susceptibility | While K22 has broad-spectrum activity, there may be variations in susceptibility between different viral strains or isolates. Confirm the susceptibility of your specific virus to K22. |
Issue 2: High Cytotoxicity Observed
If you are observing significant cell death or morphological changes in your cell cultures after this compound treatment, refer to the following troubleshooting advice.
| Potential Cause | Suggested Troubleshooting Steps |
| Concentration Too High | Cytotoxicity is a known issue at higher concentrations of K22.[2] For example, in MA-104 cells, reduced cell viability was observed at concentrations of 20 μM and 40 μM.[2] Review the reported cytotoxic concentrations in Table 1 and perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the maximum non-toxic concentration for your specific cell line. |
| Solvent Toxicity | The vehicle used to dissolve K22, typically DMSO, can be toxic to cells at certain concentrations. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (usually <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. If possible, test the efficacy and cytotoxicity of K22 in a different, validated cell line for your virus of interest. |
| Extended Incubation Time | Prolonged exposure to a compound can increase its cytotoxic effects. Consider reducing the incubation time of K22 with your cells, while still allowing enough time for its antiviral activity to take effect. |
Quantitative Data Summary
Table 1: Effective Concentrations and Cytotoxicity of this compound (K22) in Various In Vitro Models
| Virus | Cell Line | Effective Concentration (IC50 / EC50) | Observed Cytotoxicity | Reference |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | IC50 = 0.7 µM | Minimal at effective concentrations | |
| MERS-CoV | Human Airway Epithelia Cultures | Effective inhibition reported | Not specified | |
| SARS-CoV | Vero | Effective at 40 µM | Not specified | [5] |
| Feline Coronavirus (FCoV) | Vero | Effective at 40 µM | Not specified | [5] |
| Mouse Hepatitis Virus (MHV) | Vero | Effective at 40 µM | Not specified | [5] |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | Dose-dependent reduction (up to 6.1 log10 at 40 µM) | No cytotoxicity observed with CellTiter 96 AQueous assay | [2] |
| Equine Arteritis Virus (EAV) | BHK-21 | Dose-dependent reduction (up to 4.5 log10) | No cytotoxicity observed with CellTiter 96 AQueous assay | [2] |
| Simian Hemorrhagic Fever Virus (SHFV) | MA-104 | 3.5 log10 reduction | Reduced cell viability at 20 µM and 40 µM (MTT assay) | [2] |
| Equine Torovirus (EToV) | E-Derm | 3.5 log10 reduction at 40 µM | No cytotoxic effect with CytoTox-Glo™ Assay | [2] |
| Zika Virus (ZIKV) | Vero | IC50 = 2.5 µM (24h), 2.1 µM (48h) | No cytotoxic effect at effective concentrations | [1] |
| Japanese Encephalitis Virus (JEV) | Vero | IC50 = 0.5 µM (24h), 4.4 µM (48h) | Not specified | [1] |
| Yellow Fever Virus (YFV) | Vero | IC50 = 3.7 µM (24h), 2.3 µM (48h) | Not specified | [1] |
| West Nile Virus (WNV) | Vero | IC50 = 2.8 µM (24h), 8.4 µM (48h) | Not specified | [1] |
Experimental Protocols
1. Dose-Response Assay for Antiviral Efficacy
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed a suitable host cell line in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Pre-treatment: Remove the growth medium from the cells and add the this compound dilutions. Incubate for 2-4 hours at 37°C.[6]
-
Infection: Infect the cells with the virus of interest at a pre-determined multiplicity of infection (MOI) (e.g., 0.01).
-
Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 24-48 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:
-
Plaque Assay: To determine the viral titer.
-
qRT-PCR: To quantify viral RNA levels.
-
Immunofluorescence: To detect viral protein expression.
-
Reporter Virus Assay: (e.g., luciferase, GFP) if applicable.
-
-
Data Analysis: Plot the percentage of viral inhibition against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
2. Cytotoxicity Assay
This protocol is to determine the concentration of this compound that is toxic to the cells.
-
Cell Seeding: Seed cells in a 96-well plate as you would for the antiviral assay.
-
Compound Addition: Add the same serial dilutions of this compound as used in the dose-response assay to the cells. Include a vehicle-only control and a positive control for cell death.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Cell Viability Measurement: Assess cell viability using a commercial kit such as:
-
MTT Assay
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
CytoTox-Glo™ Cytotoxicity Assay
-
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).
Mandatory Visualizations
Caption: this compound inhibits nidovirus replication by targeting the formation of double-membrane vesicles.
Caption: Workflow for optimizing this compound concentration and experimental conditions.
Caption: A logical guide for troubleshooting common issues in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits the replication of a broad range of positive-strand RNA viruses, including coronaviruses and flaviviruses.[2][7] Its primary mechanism of action is the inhibition of viral RNA synthesis by preventing the formation of double-membrane vesicles (DMVs), which are essential components of the viral replication organelle.[5]
Q2: In which solvent should I dissolve this compound?
A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Always ensure the final DMSO concentration in your experiment is non-toxic to your cells.
Q3: Can this compound be used in combination with other antiviral agents?
A3: Yes, studies have shown that this compound can be used in combination with other antivirals like ribavirin and interferon-α, potentially leading to additive or synergistic effects against viruses such as ZIKV.[1]
Q4: Does the efficacy of this compound vary between different cell lines?
A4: Yes, the antiviral activity and cytotoxicity of this compound can be cell-line dependent. It is crucial to determine the optimal concentration and assess cytotoxicity in the specific cell line you are using for your experiments.
Q5: At what stage of the viral life cycle does this compound act?
A5: Time-of-addition experiments have demonstrated that this compound acts at a post-entry stage of the viral life cycle, specifically targeting the formation of the viral replication complex.[2][8]
References
- 1. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of small molecule inhibitors, using a hypothetical compound "Inhibitor X (e.g., Dihydro K22)" as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions can lead to a variety of issues, including:
-
Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other toxic effects.
-
Reduced therapeutic efficacy: If the inhibitor has a high affinity for off-targets, its effective concentration at the intended target may be reduced.[1]
-
Unpredictable side effects in vivo: Off-target interactions are a major cause of adverse drug reactions in clinical trials.[2][3]
Q2: How can I determine if my experimental observations are due to off-target effects of Inhibitor X?
A2: Several experimental strategies can help distinguish between on-target and off-target effects:
-
Use a structurally unrelated inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it is more likely that the effect is on-target.
-
Perform a dose-response analysis: On-target effects should typically occur at a lower concentration range than off-target effects.
-
Conduct washout experiments: If the phenotype is reversible after removing Inhibitor X, it suggests a specific binding interaction rather than a non-specific toxic effect.
-
Employ genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target should phenocopy the effects of the inhibitor if they are on-target.[1]
-
Use a negative control compound: An inactive analog of Inhibitor X, if available, should not produce the same phenotype.
Q3: What is the importance of determining the IC50/EC50 value for Inhibitor X?
A3: Determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is crucial for several reasons:
-
Potency Assessment: It provides a quantitative measure of the inhibitor's potency against its intended target.
-
Therapeutic Window Estimation: Comparing the on-target IC50 to the IC50 for any identified off-targets helps to define the therapeutic window, which is the concentration range where the inhibitor is effective without causing significant off-target effects.
-
Experimental Consistency: Using concentrations around the IC50 value ensures that experiments are conducted in a range where the inhibitor is most sensitive to changes in target activity.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected or inconsistent phenotypic changes. | The observed phenotype is due to an off-target effect of Inhibitor X. | 1. Perform a dose-response curve to determine if the effect is dose-dependent. 2. Use a structurally unrelated inhibitor for the same target. 3. Validate the phenotype with a genetic approach (e.g., siRNA, CRISPR).[1] |
| High levels of cellular toxicity at low concentrations. | Inhibitor X may be binding to and inhibiting an essential cellular protein. | 1. Lower the concentration of Inhibitor X. 2. Perform a cell viability assay (e.g., MTT, trypan blue) across a range of concentrations. 3. Search literature for known off-targets of similar compound classes. |
| Lack of correlation between target inhibition and the observed phenotype. | The phenotype may be independent of the intended target and caused by an off-target interaction. | 1. Directly measure the inhibition of the intended target at the concentrations used. 2. Use a negative control compound that is structurally similar but inactive against the target. |
| Results are not reproducible across different cell lines. | Cell-line specific expression of off-target proteins can lead to variable results. | 1. Profile the expression of the intended target and potential off-targets in the cell lines being used. 2. Test Inhibitor X in a cell line known to not express the intended target as a negative control. |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine On-Target vs. Off-Target Effects
Objective: To determine the concentration range at which Inhibitor X elicits its on-target effect versus potential off-target effects.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Inhibitor X, typically ranging from nanomolar to micromolar concentrations. Also, prepare a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of Inhibitor X and the vehicle control.
-
Incubation: Incubate the cells for a time period relevant to the biological process being studied.
-
On-Target Readout: Measure the activity of the intended target using a specific assay (e.g., enzymatic assay, western blot for a downstream marker).
-
Off-Target/Toxicity Readout: Measure a general indicator of cell health or a known off-target activity (e.g., cell viability assay, activity of a known off-target kinase).
-
Data Analysis: Plot the percentage of inhibition or response against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 for both the on-target and off-target effects.
Protocol 2: Target Validation using RNA Interference (siRNA)
Objective: To confirm that the phenotype observed with Inhibitor X is a direct result of inhibiting the intended target.
Methodology:
-
siRNA Design and Synthesis: Obtain validated siRNAs targeting the mRNA of the intended protein target and a non-targeting control siRNA.
-
Transfection: Transfect the cells with the target-specific siRNA and the control siRNA using a suitable transfection reagent.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Confirm the reduction in target protein expression by Western blot or qPCR.
-
Phenotypic Analysis: Analyze the cells for the same phenotype that was observed with Inhibitor X treatment.
-
Comparison: Compare the phenotype of the siRNA-treated cells to that of the cells treated with Inhibitor X and the control cells. A similar phenotype between the target knockdown and inhibitor-treated cells supports an on-target effect.
Data Presentation
Table 1: Hypothetical Potency and Selectivity Profile of Inhibitor X
| Target | IC50 (nM) | Selectivity (Fold vs. Target A) |
| Target A (On-Target) | 10 | 1 |
| Off-Target B | 500 | 50 |
| Off-Target C | 1,200 | 120 |
| Off-Target D | >10,000 | >1,000 |
This table illustrates how to present selectivity data. A higher fold selectivity indicates a lower likelihood of off-target effects at therapeutic concentrations.
Visualizations
Caption: On-target vs. off-target signaling pathways of Inhibitor X.
Caption: Workflow for deconvoluting on-target from off-target effects.
Caption: Logical relationship for confirming an on-target effect.
References
Dihydro K22 stability issues in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Dihydro K22 in long-term experiments.
Troubleshooting Guide
Encountering variability in your long-term experiments with this compound? This guide will help you troubleshoot potential stability issues.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound in stock solutions or experimental media. | 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from powder for each set of experiments. 2. Aliquot stock solutions: To minimize freeze-thaw cycles, aliquot stock solutions into single-use volumes. 3. Evaluate stability in your media: Perform a time-course experiment to assess the stability of this compound in your specific cell culture or experimental media. Analyze samples at different time points using a suitable analytical method like HPLC or LC-MS. |
| Loss of compound activity | Improper storage or handling. Chemical incompatibility. | 1. Verify storage conditions: Ensure the powdered compound is stored at -20°C and solutions in DMSO are stored at -80°C for long-term storage.[1] For short-term storage of solutions, 4°C is recommended for up to two weeks.[1] 2. Review solution components: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] Ensure your experimental buffers and media do not contain incompatible components. |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent or experimental media. Exceeding the solubility limit. | 1. Optimize solvent: While DMSO is a common solvent, ensure it is appropriate for your experimental system and that the final concentration in your assay is not causing toxicity or other artifacts. 2. Determine solubility limit: If precipitation is observed, you may have exceeded the solubility of this compound in your specific medium. Consider performing a solubility test. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] For short-term use, solutions in DMSO can be kept at 4°C for up to two weeks.[1] Note that some suppliers may recommend storage of the powder at 2-8°C, so it is always best to consult the product-specific information sheet.[2]
Q2: How stable is this compound in aqueous solutions or cell culture media?
A2: There is limited publicly available data on the stability of this compound in aqueous solutions or specific cell culture media. The stability can be influenced by several factors including pH, temperature, and the presence of other components in the media.[3][4] It is recommended to perform your own stability assessment under your specific experimental conditions.
Q3: What are the known degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, like many small molecules, it may be susceptible to hydrolysis or oxidation, especially under non-optimal pH conditions or in the presence of strong oxidizing or reducing agents.[1]
Q4: How can I assess the stability of this compound in my own experiments?
A4: To assess stability, you can incubate this compound in your experimental buffer or media under the conditions of your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution and analyze the concentration of the intact compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided.
Data Summary
The following table summarizes the available quantitative data on the stability of this compound.
| Form | Storage Condition | Duration | Source |
| Powder | -20°C | Up to 2 years | [1] |
| In DMSO | -80°C | Up to 6 months | [1] |
| In DMSO | 4°C | Up to 2 weeks | [1] |
| Powder | 2-8°C | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (or other suitable solvent), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Protocol 2: General Workflow for Assessing Compound Stability in Experimental Media
This protocol outlines a general method for determining the stability of this compound in a specific liquid medium over time.
-
Materials: this compound stock solution, experimental medium (e.g., cell culture medium, buffer), incubator, analytical instrument (e.g., HPLC, LC-MS).
-
Procedure:
-
Prepare a solution of this compound in the experimental medium at the final working concentration.
-
Immediately take a sample for the "time 0" measurement.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the solution.
-
Store all collected samples at -80°C until analysis.
-
Analyze the concentration of intact this compound in each sample using a validated analytical method.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
-
Visualizations
References
Technical Support Center: Overcoming Resistance to Dihydro K22 in Viral Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Dihydro K22 (K22), a potent inhibitor of various viral strains.
Troubleshooting Guides
This section offers step-by-step guidance to identify and overcome resistance to this compound in your viral strains.
Issue: Reduced Susceptibility to this compound Observed
You may suspect resistance if your viral strain exhibits a diminished response to this compound treatment compared to previous experiments or published data.
Initial Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not expired.
-
Cell Culture Health: Confirm that the host cell line is healthy, within a low passage number, and free from contamination.[1]
-
Assay Controls: Scrutinize your experimental controls. Ensure that both positive (a known susceptible virus) and negative (uninfected cells) controls are behaving as expected.
If these initial checks do not resolve the issue, proceed to the next steps to confirm and characterize the potential resistance.
Confirmation of this compound Resistance
A systematic approach is necessary to scientifically confirm resistance. This typically involves determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound against the suspected resistant strain and comparing it to the wild-type (WT) virus.
A plaque reduction assay is a standard method to determine the susceptibility of a virus to an antiviral compound.[2]
Materials:
-
Confluent monolayers of a suitable host cell line (e.g., Vero E6 for many coronaviruses) in 6-well or 12-well plates.[3]
-
Suspected resistant and wild-type viral stocks.
-
This compound stock solution.
-
Cell culture medium.
-
Overlay medium (e.g., 1.2% Avicel or 0.4% agarose in medium).[2][3]
-
Staining solution (e.g., 0.8% crystal violet).[2]
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of the experiment.
-
Serial Dilutions: Prepare serial dilutions of this compound in cell culture medium. The concentration range should bracket the expected EC50 value.
-
Virus Preparation: Dilute the viral stocks (both suspected resistant and WT) to a concentration that will produce a countable number of plaques (typically 30-100 plaques per well).
-
Infection: Infect the cell monolayers with the diluted virus in the presence of the various concentrations of this compound. Include a "no-drug" control.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days, depending on the virus).
-
Fixation and Staining: Remove the overlay, fix the cells, and then stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The EC50 value is the concentration of this compound that reduces the number of plaques by 50%.
A significant increase (typically >3-fold) in the EC50 value for the suspected resistant strain compared to the wild-type virus confirms resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the non-structural protein 6 (nsp6) of coronaviruses and other nidoviruses.[5][6] Nsp6 is a transmembrane protein crucial for the formation of double-membrane vesicles (DMVs), which are the primary sites for viral RNA synthesis.[5][6] By inhibiting nsp6, this compound disrupts the formation of these replication organelles, thereby blocking viral replication at an early post-entry stage.[5][7]
Q2: Which viruses are known to be susceptible to this compound?
A2: this compound has demonstrated broad-spectrum antiviral activity against various members of the Nidovirales order, including multiple coronaviruses such as Human Coronavirus 229E (HCoV-229E), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[8][9] It has also shown efficacy against some members of the Flaviviridae family, like Zika virus.[2][10]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound is primarily associated with mutations in the viral nsp6 protein.[5][6] Specific amino acid substitutions in nsp6 can reduce the binding affinity of this compound, allowing the virus to form functional replication complexes even in the presence of the inhibitor.[11] For HCoV-229E, mutations such as H121L and M159V in nsp6 have been linked to K22 resistance.[11]
Q4: How can I identify the specific mutations conferring resistance in my viral strain?
A4: To identify the resistance mutations, you will need to sequence the nsp6 gene of your resistant viral strain and compare it to the wild-type sequence.
1. RNA Extraction:
-
Extract viral RNA from the supernatant of infected cells or from the cell lysate using a commercial viral RNA extraction kit.
2. Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and random hexamers or a gene-specific reverse primer.
-
Amplify the nsp6 gene from the cDNA using PCR with primers flanking the nsp6 coding region.
3. PCR Product Purification:
-
Purify the amplified PCR product to remove primers, dNTPs, and other reaction components. This can be done using a PCR purification kit.
4. Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both forward and reverse primers to ensure accurate sequence determination.
5. Sequence Analysis:
-
Align the obtained sequences from the resistant strain with the wild-type nsp6 sequence using bioinformatics software (e.g., BLAST, ClustalW).
-
Identify any nucleotide changes that result in amino acid substitutions.
Q5: What should I do if my viral strain is confirmed to be resistant to this compound?
A5: Once resistance is confirmed and the causative mutations are identified, you can explore several strategies:
-
Alternative Inhibitors: Investigate other antiviral compounds that have a different mechanism of action and do not target nsp6.
-
Combination Therapy: Consider using this compound in combination with other antiviral agents. This can create a synergistic effect and potentially overcome resistance.
-
Structural Biology Studies: If resources permit, structural studies of the mutant nsp6 protein could provide insights into the resistance mechanism and aid in the design of next-generation inhibitors that are effective against the resistant strain.
Data Presentation
The following table summarizes the reported IC50 values of this compound against various viral strains. This data can be used as a reference for your own experiments.
| Virus | Strain | Cell Line | IC50 (µM) | Reference |
| Human Coronavirus 229E | Wild-type | Huh-7 | ~0.3 | [10][12] |
| Human Coronavirus 229E | K22-Resistant (nsp6 mutants) | Huh-7 | >10 | [11] |
| Zika Virus | MR 766 | Vero | 2.1 - 2.5 | [11] |
| Yellow Fever Virus | 17D | Vero | 0.5 - 4.4 | [11] |
| West Nile Virus | NY99 | Vero | 2.8 - 8.4 | [11] |
| MERS-CoV | EMC/2012 | Vero | ~1.0 | [9] |
| SARS-CoV | Frankfurt-1 | Vero | ~1.0 | [9] |
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on viral replication.
Experimental Workflow for Resistance Confirmation
Caption: Workflow for confirming this compound resistance.
Troubleshooting Logic for Reduced this compound Efficacy
Caption: Logical steps for troubleshooting reduced efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Production, Purification Methods and UV Inactivation for Proteomics and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SARS-CoV-2 nonstructural protein 6 from Alpha to Omicron: evolution of a transmembrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GitHub - CDCgov/SARS-CoV-2_Sequencing: A collection of sequencing protocols and bioinformatic resources for SARS-CoV-2 sequencing. [github.com]
- 8. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavonols and dihydroflavonols inhibit the main protease activity of SARS-CoV-2 and the replication of human coronavirus 229E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Dihydro K22 (K22) Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in antiviral assays using the compound Dihydro K22 (commonly referred to as K22).
Troubleshooting Guide
Inconsistent results in antiviral assays with K22 can arise from various factors, from compound handling to experimental setup. This guide addresses common issues in a question-and-answer format.
Q1: I'm observing high variability in my EC50 values for K22 between experiments. What could be the cause?
A1: High variability in EC50 values is a common issue and can be attributed to several factors:
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Compound Stability and Solubility: K22, like many small molecules, can be susceptible to degradation or precipitation.
-
Recommendation: Prepare fresh stock solutions of K22 in high-quality, anhydrous DMSO for each experiment. Minimize freeze-thaw cycles of the stock solution, as this can impact compound integrity.[1][2][3] Before adding to your assay, visually inspect the diluted K22 in your cell culture medium for any signs of precipitation.
-
-
Cell Health and Passage Number: The physiological state of your host cells is critical.
-
Recommendation: Use cells with a low passage number and ensure they are healthy and in the exponential growth phase at the time of the assay.[4] High passage numbers can lead to phenotypic changes that affect virus replication and compound efficacy.
-
-
Virus Titer and MOI: Inconsistent multiplicity of infection (MOI) will lead to variable results.
-
Recommendation: Accurately titer your viral stocks before each set of experiments. Use a consistent and appropriate MOI for your specific cell line and virus combination.[5]
-
Q2: My positive control for antiviral activity is working, but K22 shows little to no effect. Why might this be?
A2: If your positive control is effective, the issue likely lies with K22 itself or its specific mechanism of action in your assay system.
-
Incorrect Mechanism of Action for the Chosen Virus: K22 is known to inhibit viral RNA synthesis by impairing the formation of double-membrane vesicles.[6][7] This mechanism is specific to certain virus families like Coronaviridae and Flaviviridae.
-
Recommendation: Confirm that the virus you are testing is known to be susceptible to inhibitors of this pathway.
-
-
Compound Inactivity: The K22 compound itself may have degraded.
-
Recommendation: If possible, verify the identity and purity of your K22 stock using analytical methods such as LC-MS.
-
Q3: I'm seeing significant cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?
A3: Distinguishing between antiviral activity and cytotoxicity is crucial for accurate interpretation of results.
-
Determine the Cytotoxic Concentration (CC50): It is essential to determine the concentration of K22 that causes 50% cytotoxicity in your host cells in the absence of virus.[8][9]
-
Calculate the Selectivity Index (SI): The selectivity index (SI = CC50 / EC50) is a measure of the therapeutic window of the compound. A higher SI value (typically >10) indicates a more favorable profile.[8]
-
Recommendation: If the EC50 and CC50 values are too close, consider using a different cell line that may be less sensitive to the cytotoxic effects of K22.
-
Q4: The results from my plaque reduction assay and CPE inhibition assay are not correlating. What could explain this discrepancy?
A4: Different antiviral assays measure different endpoints, which can sometimes lead to discordant results.
-
Assay Sensitivity and Endpoint: Plaque reduction assays measure the inhibition of virus replication and spread, resulting in a reduction in the number and size of plaques. CPE inhibition assays measure the protection of cells from the virus-induced cytopathic effect.
-
Subjectivity in Endpoint Reading: Manual reading of plaques or CPE can be subjective.
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for K22 against various flaviviruses. Note that IC50 is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Virus | Time Post-Infection | IC50 (µM) | Selectivity Index (SI) |
| Zika Virus (ZIKV) | 24 h | 2.5 | 35.6 |
| Zika Virus (ZIKV) | 48 h | 2.1 | 39.9 |
| Japanese Encephalitis Virus (JEV) | 24 h | 0.5 | 193.9 |
| Japanese Encephalitis Virus (JEV) | 48 h | 4.4 | 19.1 |
| Yellow Fever Virus (YFV) | 24 h | 3.7 | 24.3 |
| Yellow Fever Virus (YFV) | 48 h | 2.2 | 38.6 |
| West Nile Virus (WNV) | 24 h | 2.5 | 34.5 |
| West Nile Virus (WNV) | 48 h | 2.1 | 40.8 |
Data extracted from Pfänder et al., 2018.[15]
Experimental Protocols
Detailed methodologies for common antiviral assays are provided below.
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).
-
Cell Seeding: Seed a confluent monolayer of susceptible cells in 6-well or 12-well plates. Incubate until cells reach 90-100% confluency.
-
Compound Dilution: Prepare serial dilutions of K22 in a suitable cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Infection: Pre-incubate the diluted virus with the various concentrations of K22 for 1 hour at 37°C.
-
Adsorption: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of K22.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each K22 concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the log of the K22 concentration.[11][12][13][16]
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the damaging effects of a virus.
-
Cell Seeding: Seed cells in 96-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Dilution: Prepare serial dilutions of K22 in cell culture medium directly in a separate 96-well plate.
-
Infection: Add the diluted virus (at a pre-determined MOI that causes complete CPE in 2-4 days) to the wells containing the compound dilutions.
-
Treatment: Transfer the virus-compound mixtures to the 96-well plates containing the cell monolayers. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C until the virus control wells show 80-100% CPE.
-
Quantification of Cell Viability:
-
Crystal Violet Staining: Fix the cells and stain with crystal violet. Elute the dye and measure the absorbance at ~570 nm.
-
Neutral Red Uptake: Incubate the cells with neutral red dye, which is taken up by viable cells. Lyse the cells and measure the absorbance of the released dye.
-
Metabolic Assays (MTT, MTS): Add the metabolic substrate to the wells and measure the colorimetric or fluorometric output, which is proportional to the number of viable cells.
-
-
Data Analysis: Calculate the percentage of cell protection for each K22 concentration relative to the cell and virus controls. Determine the EC50 value by plotting the percentage of protection against the log of the K22 concentration.[10][14][17][18][19]
Visualizations
K22 Mechanism of Action: Inhibition of Viral Replication Organelle Formation
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. pblassaysci.com [pblassaysci.com]
- 18. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. The Cytopathic Assay [bio-protocol.org]
Validation & Comparative
Comparative Antiviral Potency: K22 vs. Dihydro K22
A comprehensive analysis of the antiviral agent K22 and its derivative, Dihydro K22, reveals a significant disparity in available research and data. While K22 is a well-documented broad-spectrum antiviral compound, information regarding the biological activity of this compound is not available in the current scientific literature.
This guide provides a detailed overview of the known antiviral properties of K22, including its mechanism of action, experimental data on its potency, and relevant protocols. In contrast, for this compound, only basic chemical information is available, with no published studies on its antiviral efficacy.
K22: A Potent Broad-Spectrum Antiviral Agent
K22 is a small-molecule inhibitor with demonstrated antiviral activity against a wide range of viruses, including members of the Coronaviridae and Flaviviridae families.[1][2] Research has shown its effectiveness against various human and animal coronaviruses, such as Severe Acute Respiratory Syndrome coronavirus (SARS-CoV), Middle East Respiratory Syndrome coronavirus (MERS-CoV), and human coronavirus 229E (HCoV-229E).[3] Its activity also extends to flaviviruses like Zika virus (ZIKV), Japanese Encephalitis Virus (JEV), and Yellow Fever Virus (YFV).[2][4]
Mechanism of Action
K22 exerts its antiviral effect by targeting a crucial and conserved step in the replication cycle of many positive-strand RNA viruses: the formation of viral replication organelles.[5] It specifically interferes with the virus's ability to remodel host cell membranes to create double-membrane vesicles (DMVs), which are essential for viral RNA synthesis.[3][5] By inhibiting DMV formation, K22 effectively blocks viral genome replication.[3][5] Time-of-addition experiments have confirmed that K22 acts at a post-entry stage of the viral life cycle.[2][5]
Quantitative Data on Antiviral Potency
The following table summarizes the effective concentrations (EC₅₀) and half-maximal inhibitory concentrations (IC₅₀) of K22 against various viruses as reported in the literature.
| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | RNA Synthesis | ~0.4 | [3] |
| Zika Virus (ZIKV) | Vero | TCID₅₀ | 1.5 - 4.4 | [4] |
| Japanese Encephalitis Virus (JEV) | Vero | TCID₅₀ | 0.5 - 4.4 | [4] |
| Yellow Fever Virus (YFV) | Vero | TCID₅₀ | 0.5 - 4.4 | [4] |
| West Nile Virus (WNV) | Vero | TCID₅₀ | 2.8 - 8.4 | [4] |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | Virus Titer Reduction | 25 - 50 | [5] |
| Equine Arteritis Virus (EAV) | BHK-21 | Virus Titer Reduction | 25 - 50 | [5] |
This compound: An Uncharacterized Derivative
In contrast to the extensive research on K22, there is a notable absence of publicly available data on the antiviral potency of this compound. Chemical suppliers list this compound as a derivative of K22, providing its molecular formula (C₂₇H₂₇BrN₂O₃) and molecular weight (507.42 g/mol ).[4][6] However, no scientific studies detailing its biological activity, mechanism of action, or antiviral efficacy could be identified.
Therefore, a direct comparison of the antiviral potency of this compound and K22 is not possible at this time.
Experimental Protocols
The following are summaries of typical experimental protocols used to assess the antiviral activity of compounds like K22.
Virus Titer Reduction Assay
This assay measures the reduction in infectious virus particles produced in the presence of the test compound.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MARC-145) in 96-well plates and incubate overnight.
-
Compound Treatment: Pretreat the cells with serial dilutions of the test compound for a specified period (e.g., 2-4 hours).
-
Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of the compound.
-
Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatant.
-
Titration: Determine the viral titer in the supernatant using a standard method such as a plaque assay or a 50% tissue culture infective dose (TCID₅₀) assay.[4][7]
-
Data Analysis: Calculate the reduction in virus titer compared to untreated control cells to determine the compound's potency.[6]
RNA Synthesis Inhibition Assay
This assay quantifies the inhibition of viral RNA production.
-
Cell Seeding and Infection: Seed and infect cells as described above.
-
Compound Treatment: Add the test compound at various concentrations.
-
Metabolic Labeling: At a specific time post-infection, add a radiolabeled RNA precursor (e.g., ³H-uridine) to the culture medium.
-
RNA Extraction: After an incubation period, lyse the cells and extract the total RNA.
-
Quantification: Measure the amount of incorporated radiolabel in the viral RNA, often separated by gel electrophoresis.
-
Data Analysis: Compare the levels of viral RNA synthesis in treated versus untreated cells to determine the inhibitory effect of the compound.[3]
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action for K22 and a general workflow for antiviral testing.
Caption: Proposed mechanism of action of K22, which inhibits the formation of viral replication organelles (DMVs).
Caption: A generalized workflow for in vitro antiviral potency testing.
References
- 1. researchgate.net [researchgate.net]
- 2. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 2926907-58-4|DC Chemicals [dcchemicals.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Dihydro K22 and Other Broad-Spectrum Antivirals
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral agents. This guide provides a comparative overview of the investigational antiviral agent Dihydro K22 against established broad-spectrum antivirals: Remdesivir, Favipiravir, and Ribavirin. The comparison focuses on their mechanisms of action, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Visual Comparison
The antiviral agents discussed herein employ distinct strategies to inhibit viral replication. The following diagrams illustrate their primary mechanisms of action.
Figure 1: Mechanism of Action of K22. K22 is proposed to inhibit the formation of viral replication organelles, specifically double-membrane vesicles (DMVs), which are derived from host cellular membranes and are essential for the replication and transcription of many RNA viruses.
Figure 2: Mechanism of Action of RdRp Inhibitors. Remdesivir and Favipiravir are prodrugs that are metabolized into their active triphosphate forms, which then act as competitive inhibitors of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.
Figure 3: Multifaceted Mechanism of Action of Ribavirin. Ribavirin exhibits broad-spectrum antiviral activity through multiple mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to GTP depletion, direct inhibition of viral RNA polymerase, and induction of lethal mutagenesis.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro efficacy of K22 and the comparator broad-spectrum antivirals against a range of RNA viruses. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Antiviral Agent | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| K22 | Zika Virus (ZIKV) | Vero | 2.1 | >100 | >47.6 | [1] |
| K22 | Dengue Virus (DENV-2) | Vero | 1.9 | >100 | >52.6 | [1] |
| K22 | West Nile Virus (WNV) | Vero | 3.5 | >100 | >28.6 | [1] |
| K22 | Chikungunya Virus (CHIKV) | Vero | >50 | >100 | - | [1] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | [2] |
| Remdesivir | MERS-CoV | Vero E6 | 0.07 | >10 | >142.8 | [3] |
| Remdesivir | Ebola Virus (EBOV) | Vero E6 | 0.06 | >10 | >166.7 | [3] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [2] |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.46 | >1000 | >2174 | [4] |
| Favipiravir | Ebola Virus (EBOV) | Vero E6 | 10 | >100 | >10 | [5] |
| Ribavirin | SARS-CoV-2 | Vero E6 | 109.5 | >800 | >7.3 | [2] |
| Ribavirin | MERS-CoV | Vero E6 | 23.9 | >100 | >4.18 | [6] |
| Ribavirin | Lassa Virus | Vero | 10.2 | >50 | >4.9 | [7] |
Note: The presented values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of these antiviral agents.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This protocol outlines a common method for determining the 50% effective concentration (EC50) of an antiviral compound.
Figure 4: General workflow for an antiviral activity assay.
Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., Vero E6, MDCK) in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound, Remdesivir) in cell culture medium.
-
Treatment and Infection: Remove the growth medium from the cells and add the diluted compounds. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) in untreated, infected control wells (typically 24-72 hours).
-
Quantification of Antiviral Effect: The antiviral activity can be quantified using various methods:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the inhibition of virus-induced cell death or morphological changes.
-
Plaque Reduction Assay: For plaque-forming viruses, this assay measures the reduction in the number and size of plaques.
-
Viral RNA Quantification: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in viral RNA levels.
-
Viral Protein Quantification: Use methods like ELISA to quantify the expression of viral proteins.
-
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This protocol describes a standard method for assessing the cytotoxicity of a compound to determine its 50% cytotoxic concentration (CC50).
Methodology:
-
Cell Culture: Seed host cells in a 96-well plate, identical to the antiviral assay.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. In this assay, the cells are not infected with a virus.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound, based on the data from its parent compound K22, represents a promising broad-spectrum antiviral candidate with a distinct mechanism of action targeting the formation of viral replication organelles. This differentiates it from the RNA-dependent RNA polymerase inhibitors Remdesivir and Favipiravir, and the multi-mechanistic Ribavirin. The provided quantitative data and experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the therapeutic potential of these and other novel antiviral agents. Direct comparative studies of this compound against other broad-spectrum antivirals using standardized assays are crucial to accurately determine its relative efficacy and therapeutic window.
References
- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 3. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
Dihydro K22: A Comparative Analysis of its Antiviral Efficacy Against Diverse Viral Serotypes
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases underscore the urgent need for broad-spectrum antiviral agents. The compound K22, initially identified for its potent activity against coronaviruses, has demonstrated a wide range of antiviral efficacy against various viral serotypes, particularly within the Flaviviridae and Coronaviridae families. This guide provides a comparative analysis of the available experimental data on the efficacy of K22 (referred to as Dihydro K22 in the user query, likely a typo) against different viruses and contrasts its performance with other antiviral compounds.
Comparative Antiviral Efficacy: K22 vs. Alternatives
The antiviral activity of K22 has been evaluated against a panel of positive-strand RNA viruses. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for K22 and other antiviral drugs against various viral serotypes. It is important to note that these values are derived from different studies and experimental conditions may vary.
| Antiviral Agent | Virus Family | Viral Serotype/Species | Cell Line | IC50/EC50 (µM) | Citation(s) |
| K22 | Flaviviridae | Zika Virus (ZIKV) | Vero | 2.1 - 2.5 | [1] |
| K22 | Flaviviridae | Japanese Encephalitis Virus (JEV) | Vero | 0.5 - 4.4 | [1] |
| K22 | Flaviviridae | Yellow Fever Virus (YFV) | Vero | 0.5 - 4.4 | [1] |
| K22 | Flaviviridae | West Nile Virus (WNV) | Vero | 2.8 - 8.4 | [1] |
| K22 | Coronaviridae | Human Coronavirus 229E (HCoV-229E) | MRC-5 | Potent inhibition noted, specific IC50 not provided in these sources. | [2][3] |
| K22 | Coronaviridae | MERS-CoV | Vero | Potent inhibition noted, specific IC50 not provided in these sources. | [2] |
| K22 | Coronaviridae | SARS-CoV | Vero | Moderate inhibition noted, specific IC50 not provided in these sources. | [2] |
| Ribavirin | Flaviviridae | Yellow Fever Virus (YFV) 17D | Vero | 12.3 ± 5.6 (µg/ml) | [4] |
| Remdesivir | Coronaviridae | Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.07 | [5] |
| Remdesivir | Coronaviridae | SARS-CoV | Primary human airway epithelial cells | 0.069 | [6] |
| Remdesivir | Coronaviridae | MERS-CoV | Primary human airway epithelial cells | 0.074 | [6] |
| Remdesivir | Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 | [6] |
Mechanism of Action: Targeting Viral Replication Organelles
K22 exerts its broad-spectrum antiviral activity by targeting a crucial and conserved step in the replication cycle of many positive-strand RNA viruses: the formation of viral replication organelles.[1][2] These viruses remodel host cell intracellular membranes to create specialized compartments, often double-membrane vesicles (DMVs), which serve as sites for viral RNA synthesis.[2][7] This process protects the viral replication machinery from host immune surveillance.
K22 has been shown to interfere with the biogenesis of these replication organelles.[1] Studies on coronaviruses have demonstrated that K22 treatment leads to a significant reduction in the formation of DMVs.[2] Resistance to K22 has been linked to mutations in the viral non-structural protein 6 (nsp6), a transmembrane protein integral to the formation of these replication compartments.[2] This suggests that K22 may directly or indirectly target nsp6 or a closely related cellular factor involved in membrane remodeling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of K22's antiviral efficacy.
Antiviral Activity and Cytotoxicity Assays
Objective: To determine the concentration of the compound that inhibits viral replication by 50% (IC50 or EC50) and the concentration that causes 50% cytotoxicity (CC50).
Materials:
-
Cells: Vero E6, MRC-5, or other susceptible cell lines.
-
Viruses: Stock of the viral serotype of interest.
-
Compounds: K22 and other antiviral agents for comparison.
-
Media: Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: 96-well plates.
-
Reagents for Viability/Cytotoxicity: Neutral red, CellTiter-Glo®, or similar assay kits.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treatment (optional but common): Remove the growth medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 2-4 hours) at 37°C.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI), for example, 0.01 or 0.1.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 48-72 hours.
-
Quantification of Viral Activity:
-
CPE Reduction Assay: Observe the cells under a microscope and score the CPE. Alternatively, stain the cells with a viability dye like neutral red. The absorbance is proportional to the number of viable cells.
-
Plaque Reduction Assay: For plaque-forming viruses, after the initial infection period, the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
TCID50 Assay: The 50% tissue culture infectious dose (TCID50) can be determined from the supernatant of infected cells to quantify infectious virus production.[1]
-
-
Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of the compounds to determine their effect on cell viability.
-
Data Analysis: Calculate the IC50/EC50 values from the dose-response curves of viral inhibition and the CC50 from the cytotoxicity data. The selectivity index (SI = CC50/IC50) is often calculated to assess the therapeutic window of the compound.
Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle that is inhibited by the compound.
Procedure:
-
Seed and culture cells as for the antiviral activity assay.
-
Add the compound at a fixed concentration at different time points relative to infection (e.g., before infection, during infection, and at various times after infection).
-
After a single replication cycle (e.g., 24 hours), harvest the supernatant and quantify the virus yield (e.g., by TCID50 assay).
-
Inhibition at early time points post-infection suggests a target in the early stages of the viral life cycle (e.g., entry, uncoating, or early replication steps).[1]
Visualizations
Caption: Mechanism of action of the antiviral compound K22.
Caption: General workflow for in vitro antiviral efficacy assays.
References
- 1. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Membrane-Bound Viral RNA Synthesis Reveals Potent Inhibition of Diverse Coronaviruses Including the Middle East Respiratory Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arguments in favour of remdesivir for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
Unveiling the Cross-Resistance Landscape of Dihydro K22: A Comparative Guide for Antiviral Research
A deep dive into the cross-resistance potential of the novel antiviral agent, Dihydro K22, reveals a promisingly distinct resistance profile when compared to other major antiviral drug classes. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
This compound, a potent inhibitor of a broad range of RNA viruses, including coronaviruses and flaviviruses, operates through a unique mechanism of action that sets it apart from many existing antiviral therapies. This distinction is a key factor in its low potential for cross-resistance with other antiviral agents, a critical consideration in the development of robust and durable therapeutic strategies.
Mechanism of Action: A Divergent Path to Viral Inhibition
This compound exerts its antiviral effect by targeting the viral non-structural protein 6 (nsp6). This protein plays a pivotal role in the formation of the viral replication organelle, a specialized compartment within the host cell where the virus replicates its genetic material. By inhibiting nsp6, this compound disrupts the architecture of these replication sites, effectively halting the viral life cycle.
This mechanism stands in stark contrast to that of other major antiviral classes:
-
Polymerase Inhibitors (e.g., Remdesivir, Favipiravir): These drugs target the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral genome.
-
Protease Inhibitors (e.g., Nirmatrelvir): These agents block the activity of viral proteases, which are essential for processing viral polyproteins into their functional components.
-
Nucleoside Analogs (e.g., Ribavirin): These compounds mimic natural building blocks of RNA and are incorporated into the growing viral genome, leading to mutations and termination of replication.
The distinct molecular targets of this compound and these other antiviral classes form the basis for the low likelihood of cross-resistance. A virus that develops a mutation to resist a polymerase inhibitor, for instance, would not be expected to have a concurrent resistance to an agent that disrupts the formation of its replication machinery.
Comparative Analysis of Antiviral Resistance
The development of resistance is a significant challenge in antiviral therapy. Viruses with mutations that reduce their susceptibility to a particular drug can emerge, leading to treatment failure. Cross-resistance occurs when a mutation conferring resistance to one drug also confers resistance to another.
Table 1: Comparison of Antiviral Targets and Resistance Mutations
| Antiviral Agent | Viral Target | Primary Resistance Mutations | Potential for Cross-Resistance with this compound |
| This compound | Non-structural protein 6 (nsp6) | Amino acid substitutions in nsp6 | Low |
| Remdesivir | RNA-dependent RNA polymerase (nsp12) | Substitutions such as S759A and V792I in nsp12 (SARS-CoV-2) | Low |
| Favipiravir | RNA-dependent RNA polymerase (PB1 subunit) | Substitutions such as K229R in the PB1 subunit (Influenza) | Low |
| Nirmatrelvir | Main protease (Mpro / 3CLpro) | Mutations in the Mpro active site | Low |
| Ribavirin | Viral genome (induces mutations) | Increased polymerase fidelity | Low |
Quantitative Susceptibility Data
Studies have demonstrated that mutations in the nsp6 protein of coronaviruses can lead to reduced susceptibility to this compound. For instance, in studies with Human Coronavirus 229E (HCoV-229E), the introduction of specific mutations in nsp6 resulted in a significant increase in the half-maximal effective concentration (EC50) of this compound required to inhibit viral replication.
Table 2: Illustrative EC50 Values of this compound Against Wild-Type and Resistant Coronavirus Strains
| Virus Strain | Relevant Mutation | This compound EC50 (µM) | Fold Change in EC50 |
| Wild-Type HCoV-229E | None | ~0.3 | - |
| K22-Resistant HCoV-229E | nsp6 mutations | > 5.0 | >16 |
(Note: The specific EC50 values can vary depending on the experimental setup, cell line used, and the specific nsp6 mutations.)
Experimental Protocols
To provide a clear understanding of the methodologies used to generate and characterize antiviral resistance, detailed protocols are outlined below.
Protocol 1: Generation of this compound-Resistant Virus by Serial Passage
This protocol describes the method for selecting for antiviral-resistant virus variants in cell culture.
-
Cell and Virus Preparation:
-
Culture a susceptible host cell line (e.g., Huh-7 cells for HCoV-229E) to confluency in appropriate cell culture flasks.
-
Prepare a stock of the wild-type virus.
-
-
Serial Passage:
-
Infect a monolayer of host cells with the wild-type virus at a specific multiplicity of infection (MOI).
-
Add a sub-inhibitory concentration of this compound to the culture medium. This concentration should be sufficient to exert selective pressure without completely inhibiting viral replication.
-
Incubate the infected cells until cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the progeny virus.
-
Use the harvested virus to infect a fresh monolayer of cells, again in the presence of the same or a slightly increased concentration of this compound.
-
Repeat this process for multiple passages (typically 10-20 passages). With each passage, the virus population is expected to become enriched with variants that are less susceptible to the antiviral.
-
-
Isolation and Characterization of Resistant Clones:
-
Perform plaque assays with the passaged virus population to isolate individual viral clones.
-
Test the susceptibility of these individual clones to a range of this compound concentrations to confirm the resistant phenotype.
-
Sequence the genome of the resistant clones to identify mutations, with a particular focus on the nsp6 gene.
-
Protocol 2: Plaque Reduction Neutralization Assay (PRNA) for Antiviral Susceptibility Testing
This assay is used to quantify the inhibitory effect of an antiviral compound on viral replication.
-
Cell Seeding:
-
Seed a susceptible cell line into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the antiviral compound (e.g., this compound) in cell culture medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
-
Infection and Treatment:
-
Pre-incubate the cell monolayers with the different concentrations of the antiviral compound for a specified period (e.g., 1 hour).
-
Remove the medium containing the compound and infect the cells with the diluted virus for 1 hour.
-
After the infection period, remove the virus inoculum.
-
-
Overlay and Incubation:
-
Add an overlay medium containing the respective concentrations of the antiviral compound. The overlay, typically containing agarose or methylcellulose, restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells and stain them with a dye (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Visualizing the Mechanism of Action and Resistance
To illustrate the key cellular processes involved, the following diagrams have been generated using Graphviz.
Caption: Coronavirus Replication Organelle Formation and Inhibition by this compound.
Caption: Mechanism of this compound Resistance.
Conclusion
The distinct mechanism of action of this compound, targeting the viral nsp6 protein and the formation of the replication organelle, provides a strong rationale for its low potential for cross-resistance with other classes of antiviral drugs that target different viral components. This makes this compound a promising candidate for further development, both as a monotherapy and as part of combination therapies to combat viral infections and mitigate the emergence of drug resistance. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of antiviral drug discovery and development.
A Comparative Analysis of K22 and Favipiravir: Two Antiviral Agents with Distinct Mechanisms
In the landscape of antiviral drug development, both K22 and favipiravir have emerged as molecules of interest, exhibiting broad-spectrum activity against a range of RNA viruses. While favipiravir has advanced to clinical use in some countries for influenza and has been investigated for COVID-19, K22 remains a preclinical candidate with a unique mechanism of action. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
A Note on Nomenclature: Initial inquiries for "Dihydro K22" did not yield substantial scientific literature. However, "K22" is a well-documented antiviral compound, and "this compound" is listed as a derivative. This analysis will focus on the parent compound, K22, for which experimental data is available.
Executive Summary
| Feature | K22 | Favipiravir |
| Primary Target | Host Cell Membrane Reorganization | Viral RNA-dependent RNA polymerase (RdRp) |
| Mechanism of Action | Inhibits the formation of viral replication organelles. | Acts as a purine nucleoside analog, causing lethal mutagenesis or chain termination of viral RNA.[1][2][3] |
| Spectrum of Activity | Coronaviruses (including SARS-CoV, MERS-CoV), Flaviviruses (including Zika virus), Nidoviruses.[2][3] | Influenza viruses, and has shown activity against other RNA viruses like arenaviruses, bunyaviruses, and flaviviruses.[4][5] |
| Development Stage | Preclinical | Clinically approved in some countries for influenza; investigated for COVID-19.[1][4] |
Quantitative Analysis of Antiviral Activity
The following tables summarize the in vitro efficacy of K22 and favipiravir against various viruses. It is important to note that direct comparative studies are limited, and experimental conditions may vary between different studies.
Table 1: In Vitro Efficacy of K22
| Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Plaque Reduction | ~1 µM | (Lundin et al., 2014) |
| Zika Virus (ZIKV) | Vero | TCID50 | 2.1 µM (48h p.i.) | (Pfaender et al., 2018)[6] |
| Equine Torovirus (EToV) | E-Derm | Virus Titration | >3.5 log10 reduction at 40 µM | (van der Meer et al., 2016)[2] |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | Virus Titration | ~2 log10 reduction at 25 µM | (van der Meer et al., 2016)[2] |
| Equine Arteritis Virus (EAV) | BHK-21 | Virus Titration | ~3 log10 reduction at 50 µM | (van der Meer et al., 2016)[2] |
Table 2: In Vitro Efficacy of Favipiravir (T-705)
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Influenza A (H1N1)pdm09 | MDCK | Plaque Reduction | 0.49 - 1.75 | (Sleeman et al., 2010)[7] |
| Influenza A (H5N1) | MDCK | Plaque Reduction | 0.19 - 0.51 | (Sleeman et al., 2010)[7] |
| Influenza B | MDCK | Plaque Reduction | 0.09 - 0.44 | (Sleeman et al., 2010)[7] |
| Oseltamivir-resistant Influenza A (H1N1) | MDCK | Plaque Reduction | 0.29 - 0.58 | (Sleeman et al., 2010)[7] |
| SARS-CoV-2 | Vero E6 | Viral RNA quantification | 61.88 | (Cai et al., 2020) |
Mechanisms of Action
The fundamental difference between K22 and favipiravir lies in their antiviral strategies. Favipiravir directly targets the viral replication machinery, while K22 targets a host-centric process essential for viral replication.
K22: A Host-Oriented Approach
K22 exhibits a novel mechanism of action by interfering with the virus's ability to remodel host cell intracellular membranes to form replication organelles.[2][5] Positive-strand RNA viruses, including coronaviruses and flaviviruses, create these specialized compartments to concentrate viral and host factors required for RNA synthesis and to shield viral components from the host's innate immune system. K22 has been shown to prevent the formation of these double-membrane vesicles (DMVs), a hallmark of coronavirus replication.[2] The precise host target of K22 is still under investigation but is thought to be a highly conserved factor involved in membrane rearrangement across different host species.[2]
Favipiravir: A Direct-Acting Antiviral
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3][4] This active metabolite functions as a purine nucleoside analog and is recognized by the viral RNA-dependent RNA polymerase (RdRp). The two proposed mechanisms for its antiviral activity are:
-
Lethal Mutagenesis: Favipiravir-RTP is incorporated into the nascent viral RNA strand, leading to an accumulation of mutations that result in non-viable viral progeny.[1][3]
-
Chain Termination: The incorporation of favipiravir-RTP can also lead to the premature termination of viral RNA synthesis.[3]
This dual mechanism of action contributes to its broad-spectrum activity against various RNA viruses.[3][4]
Experimental Protocols
Plaque Reduction Assay (General Workflow)
This assay is a standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., MDCK for influenza, Vero for various viruses) is prepared in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with serial dilutions of the antiviral compound for a defined period.
-
Viral Infection: The culture medium containing the compound is removed, and cells are infected with a known amount of virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.
-
Overlay Application: The viral inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of the antiviral compound. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, viable cells. The number of plaques is counted for each compound concentration.
-
Data Analysis: The percentage of plaque inhibition is calculated relative to a no-drug control. The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, is determined by non-linear regression analysis.
Conclusion
K22 and favipiravir represent two distinct and valuable approaches to antiviral therapy. Favipiravir's direct targeting of the viral RdRp has led to its clinical application, demonstrating efficacy against influenza and other RNA viruses. Its mechanism, involving lethal mutagenesis and chain termination, presents a high barrier to the development of viral resistance.
K22, with its unique host-oriented mechanism of inhibiting the formation of viral replication organelles, offers a promising alternative strategy. By targeting a conserved host process, K22 has the potential for broad-spectrum activity against a wide range of viruses that rely on similar replication strategies. Furthermore, targeting a host factor may also present a higher barrier to the evolution of viral resistance. However, K22 is still in the preclinical stages of development, and further studies are required to evaluate its safety and efficacy in vivo.
For researchers and drug developers, the comparative analysis of these two compounds highlights the importance of pursuing both direct-acting and host-oriented antiviral strategies to combat the diverse and evolving threat of viral diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vivo Toxicity Profile of Dihydro K22 and Its Parent Compound K22 Remains Uncharacterized
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the in vivo toxicity of Dihydro K22, a derivative of the antiviral compound K22. To date, no published studies have directly compared the systemic toxicity of this compound to its parent compound, K22, in animal models. This absence of data prevents a comparative analysis of their safety profiles and the generation of detailed experimental protocols for such studies.
This compound is identified as a derivative of K22, a known antiviral agent.[1] K22 has demonstrated broad-spectrum antiviral activity in vitro against a variety of viruses, including numerous coronaviruses and members of the Flaviviridae family.[2][3][4] The primary mechanism of action for K22 is understood to be the inhibition of viral replication by interfering with the formation of double-membrane vesicles, which are essential for viral RNA synthesis.[2][5] This interference is believed to involve the viral non-structural protein nsp6.[5]
Despite the characterization of its antiviral properties, public domain research and scientific databases lack accessible in vivo toxicity data for K22. Consequently, a comparative toxicological assessment between this compound and its more studied parent compound is not feasible at this time.
Future Directions and Methodological Considerations
To address this knowledge gap, future research should prioritize conducting in vivo toxicity studies for both this compound and K22. Such studies would typically involve the following:
Experimental Workflow for In Vivo Toxicity Assessment
A general workflow for assessing the in vivo toxicity of novel compounds like this compound and K22 would include dose-range finding studies followed by acute and repeated-dose toxicity studies in appropriate animal models.
Caption: General workflow for in vivo toxicity assessment of novel compounds.
Signaling Pathways for Further Investigation
Given that K22 targets host cell membranes to inhibit viral replication, toxicological studies could investigate potential off-target effects on cellular signaling pathways involved in membrane homeostasis and cellular stress responses. A potential area of investigation could be the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial in regulating cellular responses to a wide array of stimuli.
Caption: Potential MAPK signaling pathway for toxicity investigation.
The successful execution of these studies would be critical for establishing a safety profile for this compound and K22, and for determining their potential for further development as therapeutic agents. Until such data becomes available, a direct comparison of their in vivo toxicity remains speculative.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Dihydro K22
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Dihydro K22 (CAS No. 2926907-58-4), a derivative of the antiviral agent K22.[1] Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes. This compound is intended for laboratory research purposes only.[1]
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C27H27BrN2O3.[2] A summary of its key identifiers and properties is provided in the table below.
| Property | Value |
| CAS Number | 2926907-58-4 |
| Molecular Formula | C27H27BrN2O3 |
| Molecular Weight | 507.42 g/mol |
| Synonyms | N-(1-(4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)benzamide |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] It is imperative to handle this compound with appropriate care to minimize exposure and prevent environmental contamination.
GHS Hazard Classification
| Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE |
| Eyes | Safety goggles with side-shields |
| Hands | Protective gloves |
| Body | Impervious clothing |
| Respiratory | Suitable respirator |
Safe Handling and Storage Workflow
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment. The following workflow outlines the necessary steps from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Clean-up: Absorb solutions with an inert, finely-powdered liquid-binding material. Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose: Dispose of contaminated material in accordance with institutional and regulatory guidelines.
First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention. |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur. |
Biological Activity and Experimental Protocols
This compound is a derivative of K22, a potent antiviral compound.[1] K22 has been shown to inhibit a broad range of coronaviruses and flaviviruses.[3][4] The proposed mechanism of action for K22 involves the inhibition of viral replication by preventing the formation of double-membrane vesicles, which are essential for viral RNA synthesis.[3]
Caption: Proposed antiviral mechanism of action for K22.
Example Protocol: In Vitro Antiviral Activity Assay for K22
This protocol is adapted from studies on the antiviral effects of K22 on various viruses.
Objective: To determine the concentration at which K22 inhibits viral replication in cell culture.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
K22 stock solution (in DMSO)
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of K22 in DMEM. Also, prepare a vehicle control (DMSO) at the same concentration as the highest concentration of K22 used.
-
Pre-treatment: When cells are confluent, remove the growth medium and add the prepared K22 dilutions and controls to the wells. Incubate for 2-4 hours.
-
Infection: Following pre-treatment, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for the desired time period (e.g., 24-72 hours), depending on the virus's replication cycle.
-
Assessment of Viral Inhibition:
-
Plaque Reduction Assay: For viruses that form plaques, a plaque reduction assay can be performed to quantify the reduction in viral titer.
-
qRT-PCR: Viral RNA can be extracted from the cells or supernatant and quantified by qRT-PCR to measure the reduction in viral replication.
-
Immunofluorescence: Cells can be fixed and stained for viral antigens to visualize and quantify the extent of infection.
-
-
Cytotoxicity Assay: In a parallel plate with uninfected cells, perform a cell viability assay to determine the cytotoxic effects of K22 at the tested concentrations.
Disposal Plan
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware, and personal protective equipment, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2] Disposal must be carried out through an approved and licensed waste disposal company, in accordance with all local, state, and federal regulations.[2] Under no circumstances should this compound or its waste be released into the environment.[2]
References
- 1. This compound|CAS 2926907-58-4|DC Chemicals [dcchemicals.com]
- 2. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
